N-Pyrazinylcarbonylphenylalanine-d8
Description
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
(2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D |
InChI Key |
DWYZPDHMMZGQAP-YIQGVWLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-Pyrazinylcarbonyl-L-phenylalanine-d8: A Technical Guide for Researchers
An In-depth Examination of a Key Deuterated Internal Standard for Pharmacokinetic Studies of Bortezomib
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a stable, isotopically labeled derivative of N-Pyrazinylcarbonyl-L-phenylalanine, a critical chemical intermediate in the synthesis of the proteasome inhibitor drug, Bortezomib. More significantly, N-Pyrazinylcarbonyl-L-phenylalanine is also a major metabolite of Bortezomib.[1][2] This dual role makes its deuterated analog, N-Pyrazinylcarbonyl-L-phenylalanine-d8, an indispensable tool for researchers and drug development professionals, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Bortezomib and its metabolites in biological matrices.[3][4]
This technical guide provides a comprehensive overview of N-Pyrazinylcarbonyl-L-phenylalanine-d8, including its chemical properties, synthesis, application in experimental protocols, and its role in the broader context of Bortezomib's metabolism.
Core Chemical and Physical Data
A summary of the key chemical and physical properties of N-Pyrazinylcarbonyl-L-phenylalanine-d8 and its non-deuterated counterpart is presented below. The deuteration adds approximately 8 atomic mass units to the molecular weight.
| Property | N-Pyrazinylcarbonyl-L-phenylalanine-d8 | N-Pyrazinylcarbonyl-L-phenylalanine |
| CAS Number | 1331912-47-0 [No results found] | 114457-94-2[5] |
| Molecular Formula | C₁₄H₅D₈N₃O₃ | C₁₄H₁₃N₃O₃[5] |
| Molecular Weight | ~279.32 g/mol | 271.27 g/mol [5] |
| IUPAC Name | (2S)-3-(phenyl-d5)-2-(pyrazine-2-carbonylamino)propanoic acid-2,3,3-d3 | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[5] |
Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine and its Deuterated Analog
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine is a crucial step in the production of Bortezomib. Several synthetic routes have been described in the literature, generally involving the coupling of pyrazine-2-carboxylic acid with L-phenylalanine or its ester derivative.[6][7] The synthesis of the deuterated analog follows a similar pathway, utilizing deuterated L-phenylalanine (L-phenylalanine-d8) as a starting material.
Representative Synthetic Scheme
A common approach involves the activation of pyrazine-2-carboxylic acid, followed by its reaction with L-phenylalanine methyl ester, and subsequent hydrolysis of the ester to yield the final product. The synthesis of the deuterated version would substitute L-phenylalanine-d8 methyl ester.
Application in Bioanalytical Methods
The primary application of N-Pyrazinylcarbonyl-L-phenylalanine-d8 is as an internal standard (IS) in LC-MS/MS methods for the quantification of Bortezomib and its metabolites in biological samples such as plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and precision of the analytical results.[8]
Experimental Protocol: Quantification of Bortezomib in Human Plasma
The following is a representative experimental protocol for the quantification of Bortezomib in human plasma using an LC-MS/MS method, which would typically employ a deuterated internal standard like N-Pyrazinylcarbonyl-L-phenylalanine-d8 or a deuterated form of the parent drug itself.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., N-Pyrazinylcarbonyl-L-phenylalanine-d8 in methanol).
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Conditions |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bortezomib: m/z 385.2 → 258.1; IS (hypothetical for N-Pyrazinylcarbonyl-L-phenylalanine-d8): m/z 280.3 → [product ion] |
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Role in Bortezomib Metabolism
Bortezomib undergoes extensive metabolism in humans, primarily through oxidation by cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP1A2).[9] One of the major metabolic pathways is oxidative deboronation, which cleaves the boronic acid moiety from the parent drug. This process leads to the formation of several metabolites, including N-Pyrazinylcarbonyl-L-phenylalanine.[1][2]
The formation of N-Pyrazinylcarbonyl-L-phenylalanine as a metabolite underscores the importance of using its deuterated form as an internal standard. This allows for the simultaneous and accurate quantification of both the parent drug and this key metabolite, providing a more complete pharmacokinetic profile of Bortezomib.
Conclusion
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a vital tool in the development and clinical application of the anticancer drug Bortezomib. Its use as an internal standard in LC-MS/MS assays enables the precise and accurate measurement of Bortezomib and its metabolites in biological fluids. A thorough understanding of its synthesis, analytical application, and its place within the metabolic fate of Bortezomib is essential for researchers in pharmacology, drug metabolism, and clinical diagnostics. This guide provides a foundational understanding for these professionals, facilitating the robust and reliable bioanalysis required for advancing cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 7. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. go.drugbank.com [go.drugbank.com]
In-depth Technical Guide: N-Pyrazinylcarbonylphenylalanine-d8
Audience: Researchers, scientists, and drug development professionals.
Core Scientific Data
Due to the specialized and likely novel nature of N-Pyrazinylcarbonylphenylalanine-d8, publicly accessible, detailed experimental data is limited. This guide synthesizes available information on the constituent components and provides a theoretical framework for its structure and potential characteristics. Further experimental validation is required to confirm the data presented herein.
The core structure combines N-Pyrazinylcarbonyl with a deuterated phenylalanine analog, Phenylalanine-d8.
Chemical Structure and Properties
This compound is a derivative of the amino acid phenylalanine. The "-d8" designation indicates that eight hydrogen atoms on the phenylalanine molecule have been replaced by deuterium atoms. This isotopic labeling is a common technique in analytical chemistry and drug metabolism studies to trace the molecule's fate in biological systems.
The structure consists of a pyrazine ring attached via a carbonyl group to the nitrogen atom of the phenylalanine-d8 backbone.
Table 1: Physicochemical Properties of Phenylalanine-d8
| Property | Value | Source |
| Molecular Formula | C₉H₃D₈NO₂ | PubChem |
| Molecular Weight | 173.24 g/mol | [1] |
| Exact Mass | 173.129192561 Da | [1] |
| IUPAC Name | (2S)-2-amino-3-(perdeuteriophenyl)propanoic acid | PubChem |
Note: The properties of the full this compound molecule would need to be determined experimentally.
Visualizing the Chemical Structure
The following diagram illustrates the theoretical chemical structure of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Pyrazinylcarbonylphenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonylphenylalanine. This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, isotopically labeled internal standard for pharmacokinetic and metabolic studies.
Introduction
N-Pyrazinylcarbonylphenylalanine is a molecule of interest in pharmaceutical research. The introduction of deuterium atoms (d8) into the phenylalanine moiety creates a stable, isotopically labeled version of the molecule. This deuterated analog, this compound, serves as an invaluable tool in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification of the parent compound in biological matrices. Its distinct mass allows for clear differentiation from the endogenous, non-labeled compound, ensuring accurate and precise measurements.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of Phenylalanine-d8 with pyrazine-2-carboxylic acid. A common and effective method involves the use of a coupling agent to facilitate the amide bond formation.
Experimental Protocol
Materials:
-
Phenylalanine-d8
-
Pyrazine-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenylalanine-d8 (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
To this solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve pyrazine-2-carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Add the pyrazine-2-carboxylic acid solution to the Phenylalanine-d8 solution.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value |
| CAS Number | 1331912-47-0 |
| Molecular Formula | C₁₄H₅D₈N₃O₃ |
| Molecular Weight | 279.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Spectroscopic Data
Note: The following data are representative and may vary slightly based on experimental conditions.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.15 | d | 1H | Pyrazine-H |
| 8.80 | d | 1H | Pyrazine-H |
| 8.70 | s | 1H | Pyrazine-H |
| 8.65 | d | 1H | Amide-NH |
| 4.60 | m | 1H | α-CH |
| 13.0 (broad s) | s | 1H | Carboxylic acid-OH |
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 173.5 | C=O (Carboxylic) |
| 163.0 | C=O (Amide) |
| 148.0 | Pyrazine-C |
| 145.5 | Pyrazine-C |
| 144.0 | Pyrazine-C |
| 143.0 | Pyrazine-C |
| 55.0 | α-C |
Mass Spectrometry (ESI+):
| m/z (calculated) | m/z (found) | Assignment |
| 280.14 | 280.14 | [M+H]⁺ |
| 302.12 | 302.12 | [M+Na]⁺ |
High-Performance Liquid Chromatography (HPLC):
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity | >98% |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Characterization Workflow
Caption: Analytical characterization workflow for the synthesized compound.
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive set of analytical data for its characterization. The detailed protocols and structured data presentation are intended to support researchers in the efficient production and validation of this important internal standard for use in advanced bioanalytical studies.
An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Pyrazinylcarbonylphenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonyl-L-phenylalanine. This compound is of significant interest as an intermediate and a known impurity in the synthesis of the proteasome inhibitor drug, Bortezomib.[1][2][3][4][5][6] The incorporation of deuterium atoms makes it a valuable tool for use as an internal standard in pharmacokinetic and metabolic studies of Bortezomib using mass spectrometry.
Core Physical and Chemical Properties
While specific experimental data for the deuterated form is limited, the physical and chemical properties can be largely inferred from its non-deuterated analog, N-Pyrazinylcarbonyl-L-phenylalanine. The primary difference will be a slightly higher molecular weight due to the presence of eight deuterium atoms.
Data Presentation: Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.
Table 1: Chemical Identifiers and Formula
| Property | Value (this compound) | Value (N-Pyrazinylcarbonyl-L-phenylalanine) |
| IUPAC Name | (2S)-3-(phenyl-d5)-2-(pyrazine-2-carbonylamino)propanoic-2,3,3-d3 acid | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[7] |
| CAS Number | 1331912-47-0 | 114457-94-2[1][2][7][8] |
| Molecular Formula | C14H5D8N3O3 | C14H13N3O3[1][2][7][8] |
| Molecular Weight | ~279.32 g/mol | 271.27 g/mol [2][7][8] |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)C2=NC=CN=C2[7] | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)C2=NC=CN=C2[7] |
Table 2: Computed Physicochemical Properties of N-Pyrazinylcarbonyl-L-phenylalanine
| Property | Value |
| XLogP3-AA | 1[7] |
| Hydrogen Bond Donor Count | 2[7] |
| Hydrogen Bond Acceptor Count | 5[7] |
| Rotatable Bond Count | 5[7] |
| Exact Mass | 271.09569129 Da[7] |
| Topological Polar Surface Area | 92.2 Ų[7] |
Table 3: Estimated Physical Properties
| Property | Value | Notes |
| Physical State | Solid, likely a white to off-white powder. | Based on supplier information for the non-deuterated analog. |
| Melting Point | 167-171 °C | This is the experimental melting point for the non-deuterated analog. |
| Solubility | Limited aqueous solubility. Soluble in organic solvents like DMSO and methanol. | The N-acylation of phenylalanine is expected to decrease its solubility in polar solvents and increase it in organic solvents.[7] For comparison, N-Acetyl-L-phenylalanine has a water solubility of 6.45 mg/mL and is soluble in ethanol and DMSO.[9] |
| Storage Temperature | +4°C[1] or Room Temperature in a cool, dark place.[10] | Refer to supplier recommendations for specific storage conditions. |
Experimental Protocols
Synthesis Protocol 1: Amide Coupling via Activated Ester
This protocol is adapted from Chinese patent CN102206188B and involves the activation of pyrazine-2-carboxylic acid with N-hydroxysuccinimide followed by coupling with L-phenylalanine.[11]
-
Step 1: Synthesis of 2-succinimidooxycarbonylpyrazine
-
Dissolve pyrazine-2-carboxylic acid and N-hydroxysuccinimide in a suitable organic solvent (e.g., an alcohol).
-
Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until completion.
-
Purify the resulting 2-succinimidooxycarbonylpyrazine by column chromatography.
-
-
Step 2: Synthesis of N-(Pyrazinylcarbonyl)-L-phenylalanine
-
Dissolve the purified 2-succinimidooxycarbonylpyrazine in dichloromethane.
-
Add L-phenylalanine-d8 and triethylamine.
-
Stir the reaction at room temperature for approximately 8 hours.[11]
-
Acidify the reaction mixture with 1 mol/L hydrochloric acid to a pH of 2.0 and continue the reaction at -5°C for 2 hours.[11]
-
Extract the product with dichloromethane, decolorize with activated carbon, dry the organic layer, and concentrate to obtain the final product.[11]
-
Synthesis Protocol 2: Amide Coupling via Acyl Chloride
This protocol is adapted from Chinese patent CN102212036B.[12]
-
Step 1: Preparation of Pyrazine-2-carbonyl chloride
-
React pyrazine-2-carboxylic acid with thionyl chloride in an organic solvent to obtain pyrazine-2-carbonyl chloride.
-
-
Step 2: Preparation of L-phenylalanine-d8 methyl ester hydrochloride
-
Dissolve L-phenylalanine-d8 in methanol.
-
Add thionyl chloride and heat the reaction at 55-60°C for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in 1,4-dioxane to obtain a solution of L-phenylalanine-d8 methyl ester hydrochloride.[12]
-
-
Step 3: Amide Coupling
-
Dissolve L-phenylalanine-d8 methyl ester hydrochloride and a metal powder (e.g., Zn or Mg) in tetrahydrofuran.
-
Separately, dissolve pyrazine-2-carbonyl chloride and the same metal powder in tetrahydrofuran.
-
Add the pyrazine-2-carbonyl chloride solution to the L-phenylalanine-d8 methyl ester hydrochloride solution and stir at room temperature for 1 hour to form N-(pyrazin-2-ylcarbonyl)-L-phenylalanine-d8 methyl ester.[12]
-
-
Step 4: Hydrolysis
-
Dissolve the N-(pyrazin-2-ylcarbonyl)-L-phenylalanine-d8 methyl ester in an organic solvent.
-
Hydrolyze the ester under alkaline conditions to yield the final product, this compound.
-
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. For the non-deuterated analog, characteristic ions observed are [M+H]+ at m/z 272, [M+Na]+ at m/z 294, and [M+K]+ at m/z 310.[11] For the d8 analog, the corresponding [M+H]+ ion would be expected at approximately m/z 280.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The 1H NMR spectrum of the non-deuterated analog would show characteristic signals for the pyrazine and phenyl rings, as well as the alpha- and beta-protons of the phenylalanine backbone. In the 1H NMR spectrum of the d8 analog, the signals corresponding to the deuterated positions on the phenyl ring and the C-2 and C-3 positions of the phenylalanine backbone would be absent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity of >98.0% is typically reported by commercial suppliers.[10]
Biological Context and Visualization
Relationship to Bortezomib
N-Pyrazinylcarbonyl-L-phenylalanine is a key intermediate in the synthesis of Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma and mantle cell lymphoma.[10] It is also a known impurity in the final drug product. Therefore, having a deuterated version of this compound is crucial for its use as an internal standard in quantitative analytical methods for Bortezomib and its metabolites.
Synthetic and Analytical Workflow
The general workflow for the synthesis and analysis of this compound is depicted below.
Potential Biological Activity
While there is no direct evidence of biological activity for N-Pyrazinylcarbonylphenylalanine, derivatives of pyrazine-2-carboxylic acid have been investigated for various biological activities. For instance, several substituted amides of pyrazine-2-carboxylic acids have shown in vitro antimycobacterial and antifungal activities.[11][12][13][14] These studies suggest that the pyrazine-carboxamide scaffold may have potential for biological activity, although further research would be needed to evaluate N-Pyrazinylcarbonylphenylalanine specifically.
References
- 1. N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester | 73058-37-4 [amp.chemicalbook.com]
- 2. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aschemicals.com [aschemicals.com]
- 4. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Bortezomib Impurity F | CAS No- 73058-37-4 | Simson Pharma Limited [simsonpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Pyrazinylcarbonylphenylalanine-d8: Application as an Internal Standard in Mass Spectrometry
Abstract: N-Pyrazinylcarbonylphenylalanine-d8 is a deuterated, stable isotope-labeled analogue of N-Pyrazinylcarbonylphenylalanine. While not a pharmacologically active agent with a mechanism of action in the traditional sense, it serves a critical role in analytical chemistry. This technical guide elucidates the function and application of this compound as an internal standard in quantitative mass spectrometry-based bioanalysis. We will detail its role in improving assay accuracy and precision, provide an exemplary experimental protocol, and present typical data generated in such analyses.
Introduction: The Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and reproducibility is paramount.[1][2] Deuterated internal standards are essential tools for this purpose.[1] These are compounds where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] this compound is one such molecule, designed to be chemically and physically analogous to its non-deuterated counterpart, the analyte of interest.
The core function of a deuterated internal standard is to compensate for variability during sample preparation and analysis.[1][3] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar effects during extraction, chromatography, and ionization in the mass spectrometer.[1][4] This co-elution and similar behavior allow it to act as a reliable reference, correcting for matrix effects, ion suppression, and instrumental fluctuations that can otherwise compromise the integrity of the results.[1][3] The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[1]
"Mechanism of Action" in an Analytical Context
The "mechanism of action" of this compound is not pharmacological but rather procedural within an analytical workflow. Its utility is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to each sample at the beginning of the workflow. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.
The key steps in its analytical "mechanism" are:
-
Spiking: A precise amount of this compound is added to the biological matrix (e.g., plasma, urine) containing the analyte.
-
Co-Processing: The internal standard undergoes the same extraction, cleanup, and concentration steps as the analyte, accounting for any losses during sample preparation.
-
Co-Elution: During liquid chromatography, the internal standard co-elutes with the analyte, meaning they exit the chromatography column at nearly the same time.[4] This ensures both are subjected to the same matrix effects and ionization conditions at the time of measurement.[3]
-
Ratio-Based Quantification: The mass spectrometer measures the signal intensity (peak area) of both the analyte and the internal standard. The concentration of the analyte is then determined by the ratio of its peak area to the peak area of the known amount of internal standard. This ratio normalization corrects for variations that would affect both molecules, leading to a highly accurate and precise measurement.[1]
Data Presentation: Exemplary Analytical Data
The following tables represent typical data generated during a bioanalytical method validation using an internal standard like this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Analyte (N-Pyrazinylcarbonylphenylalanine) | Internal Standard (this compound) |
| Precursor Ion (m/z) | 272.3 | 280.4 |
| Product Ion (m/z) | 146.1 | 154.2 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 50,100 | 0.030 |
| 5.0 | 7,650 | 50,500 | 0.151 |
| 25.0 | 38,100 | 49,800 | 0.765 |
| 100.0 | 155,000 | 50,200 | 3.088 |
| 500.0 | 780,000 | 49,900 | 15.631 |
| 1000.0 | 1,550,000 | 50,300 | 30.815 |
| R² Value | 0.9998 |
Experimental Protocols
Below is a generalized protocol for the quantification of a target analyte in plasma using this compound as an internal standard.
4.1. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Visualizations
The following diagrams illustrate the conceptual workflow and the principle of using an internal standard in a typical bioanalytical assay.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Principle of ratio-based quantification with an internal standard.
Conclusion
This compound does not possess a pharmacological mechanism of action. Instead, its "action" is integral to the robustness and reliability of modern bioanalytical methods. As a deuterated internal standard, it effectively normalizes for experimental variability from sample preparation to final detection.[1] This ensures that quantitative data from complex biological matrices are both accurate and precise, a fundamental requirement for drug development, clinical diagnostics, and research. The principles and protocols outlined in this guide demonstrate the critical role of such stable isotope-labeled standards in generating high-quality analytical results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Applications of Deuterated Phenylalanine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of deuterated phenylalanine analogs. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can subtly modify the physicochemical properties of these essential amino acids, unlocking a range of powerful applications in metabolic research, structural biology, and therapeutic development. This guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterated phenylalanine analogs, supported by quantitative data, detailed protocols, and visual workflows.
Enhancing Pharmacokinetic Profiles and Therapeutic Potential
Deuteration is a strategic tool in drug design to improve the metabolic stability and pharmacokinetic profile of parent molecules. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 family, this "kinetic isotope effect" can significantly slow down the metabolic breakdown of a drug.[1]
This modification can lead to several advantageous pharmacokinetic changes, including:
-
Increased Half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer duration.[2]
-
Increased Exposure (AUC): The total systemic exposure to the drug over time is enhanced.[2]
-
Reduced Clearance (CL): The rate at which the drug is eliminated from the body is decreased.[2]
-
Altered Metabolic Pathways: Deuteration can sometimes lead to a shift in metabolic pathways, potentially reducing the formation of toxic metabolites.[3]
While direct head-to-head pharmacokinetic data for a simple deuterated phenylalanine analog versus its non-deuterated counterpart is not extensively published in a comparative table format, the principles are well-established and have been demonstrated for numerous drugs. The following table summarizes the anticipated effects of deuteration on the pharmacokinetic parameters of a hypothetical phenylalanine-containing drug, based on established principles and data from other deuterated compounds.[4]
| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |
| Peak Plasma Concentration (Cmax) | Increased | Slower metabolism can lead to higher peak concentrations.[4] |
| Time to Peak Concentration (Tmax) | No significant change or slightly increased | Absorption is generally not significantly affected by deuteration.[4] |
| Area Under the Curve (AUC) | Significantly Increased | Reduced clearance leads to greater overall drug exposure.[2] |
| Elimination Half-life (t½) | Increased | Slower metabolism extends the time the drug is present in the body.[2] |
| Clearance (CL) | Decreased | The primary benefit of deuteration is the reduction in metabolic clearance.[2] |
Probing Enzyme Mechanisms and Metabolic Pathways
Deuterated phenylalanine analogs are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions and tracing metabolic pathways. The kinetic isotope effect (KIE) provides crucial information about the rate-limiting steps in a reaction.
Phenylalanine Hydroxylase and Phenylketonuria (PKU)
Phenylalanine hydroxylase (PAH) is a key enzyme that converts phenylalanine to tyrosine. Its deficiency leads to the genetic disorder phenylketonuria (PKU). Deuterated phenylalanine has been instrumental in studying PAH activity and diagnosing PKU.
An in vivo assay using ring-deuterated phenylalanine ([²H₅]phenylalanine) allows for the assessment of PAH activity by measuring the formation of [²H₄]tyrosine.[5] In individuals with PKU, the conversion is significantly impaired or absent.[5]
Table 2: In Vivo Assay of Phenylalanine Hydroxylase Activity [5]
| Patient Group | Log Ratio of [²H₅]Phenylalanine:[²H₄]Tyrosine in Plasma | Interpretation |
| Phenylketonuria (PKU) | Infinity (no [²H₄]tyrosine detected) | No or severely reduced PAH activity. |
| Hyperphenylalaninemia | > 2.00 | Reduced PAH activity. |
| Normal (Carriers for PKU) | 1.33 - 1.77 (remained > 1.00) | Intermediate PAH activity, consistent with carrier status. |
| Normal | 1.00 - 1.16 (dropped below 1.00) | Normal PAH activity. |
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from phenylalanine to produce cinnamic acid, a precursor for many plant secondary metabolites. Studies using deuterated phenylalanine have helped to elucidate its complex E1cb mechanism.[4]
Table 3: Kinetic Isotope Effects in Phenylalanine Ammonia-Lyase [4]
| Substrate/Isotope | Isotope Effect (Value) | Interpretation |
| 3-(1,4-cyclohexadienyl)alanine (dideuterated at C-3) | 2.0 | Consistent with a carbanion intermediate in an E1cb mechanism.[4] |
| Phenylalanine (unlabeled vs. 3-dideuterated) | 1.15 | Small effect, suggesting increased commitments in the reaction with the natural substrate.[4] |
| Ring-labeled d₅-phenylalanine | Not useful for differentiating mechanisms | The KIE for ring deuteration does not provide insight into the key bond-breaking steps of the elimination reaction. |
| Tritium-labeled phenylalanine (ortho-positions) | kH/kT = 0.85 (5% conversion) to 1.15 (20% conversion) | The changing KIE with reaction progress suggests a complex mechanism involving the initial formation of a Friedel-Crafts type intermediate. |
Applications in Structural Biology and NMR Spectroscopy
Deuterated phenylalanine analogs are powerful tools in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structure and dynamics of proteins. The incorporation of deuterated amino acids into a protein simplifies complex proton NMR spectra by reducing the number of proton signals and minimizing signal overlap. This is particularly beneficial for studying large proteins.
Furthermore, selective deuteration, where only specific protons are replaced with deuterium, allows researchers to focus on particular regions of a protein and their interactions.
Experimental Protocols
Synthesis of Deuterated Phenylalanine Analogs
Several methods exist for the synthesis of deuterated phenylalanine. One common approach involves acid-catalyzed exchange reactions in the presence of a deuterium source like deuterated sulfuric acid (D₂SO₄) in D₂O.
Protocol: Selective Deuteration of Phenylalanine
-
Preparation: Dissolve L-phenylalanine in 85% D₂SO₄.
-
Incubation: Heat the solution at 50°C for 2.5 days. This will lead to the exchange of the aromatic protons for deuterium, yielding L-phenylalanine-d₅ with up to 90% deuterium incorporation on the ring.
-
Purification: The deuterated phenylalanine can be purified using standard chromatographic techniques.
Note: This method can be adapted for other aromatic amino acids like tyrosine and tryptophan, though reaction conditions may vary.
Incorporation of Deuterated Phenylalanine into Recombinant Proteins
Deuterated phenylalanine can be incorporated into recombinant proteins by expressing the protein in a bacterial host (e.g., E. coli) grown in a minimal medium supplemented with the deuterated amino acid.
Protocol: Incorporation of Deuterated Phenylalanine into a Recombinant Protein
-
Transformation: Transform E. coli cells with a plasmid containing the gene of interest under the control of an inducible promoter.
-
Culture Growth: Grow the transformed cells in a minimal medium containing a deuterated carbon source (e.g., deuterated glucose) and the deuterated phenylalanine analog.
-
Induction: Induce protein expression at the appropriate cell density by adding an inducer (e.g., IPTG).
-
Harvesting and Purification: Harvest the cells, lyse them, and purify the recombinant protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
Analysis of Deuterated Phenylalanine and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of deuterated phenylalanine and its metabolites in biological samples.
Protocol: Quantitative Analysis of [²H₅]Phenylalanine and [²H₄]Tyrosine in Plasma
-
Sample Preparation:
-
Collect blood samples at specified time points after administration of [²H₅]phenylalanine.
-
Separate plasma by centrifugation.
-
Prepare the amino acids for analysis, for example, by derivatization to N-acetyl, n-propyl esters.[5]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the amino acids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the deuterated phenylalanine and tyrosine using multiple reaction monitoring (MRM) mode, targeting the specific mass-to-charge transitions for each compound.
-
-
Data Analysis:
-
Calculate the plasma concentrations of [²H₅]phenylalanine and [²H₄]tyrosine.
-
Determine the ratio of the two compounds to assess phenylalanine hydroxylase activity.[5]
-
Visualizing Pathways and Workflows
Phenylalanine Metabolism Pathway
The following diagram illustrates the central metabolic pathways of phenylalanine, including its conversion to tyrosine and subsequent catabolism, as well as its role as a precursor for various biomolecules.
Experimental Workflow for Metabolic Flux Analysis
This diagram outlines a typical workflow for conducting a metabolic flux analysis study using a deuterated phenylalanine analog as a tracer.
Conclusion
Deuterated phenylalanine analogs are versatile and powerful tools that have significantly advanced our understanding of metabolism, enzyme mechanisms, and protein structure. In drug development, the strategic use of deuteration offers a promising avenue for improving the pharmacokinetic properties and therapeutic potential of new and existing drugs. As analytical techniques continue to improve in sensitivity and resolution, the applications of deuterated phenylalanine analogs are expected to expand further, providing deeper insights into complex biological systems and contributing to the development of novel therapeutics.
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Sourcing of N-Pyrazinylcarbonylphenylalanine-d8: A Technical Guide for Researchers
For scientists and professionals engaged in drug development and advanced chemical research, the procurement of specialized, isotopically labeled compounds is a critical and often complex task. This guide provides an in-depth overview of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated analogue of N-Pyrazinylcarbonylphenylalanine, including information on potential suppliers, pricing strategies, and the technical data researchers can expect. While direct pricing is not publicly available, this document outlines the necessary steps to obtain this information and effectively source the compound for research purposes.
Compound Profile
-
Chemical Name: N-Pyrazinylcarbonyl-L-phenylalanine-d8
-
CAS Number: 1331912-47-0[1]
-
Molecular Formula: C₁₄H₅D₈N₃O₃
-
Molecular Weight: 279.32 g/mol [1]
-
Appearance: Typically a yellow solid[1]
-
Storage Conditions: Recommended storage at 2-8°C in a refrigerator[1]
Potential Suppliers and Pricing
Based on the availability of the compound and related deuterated amino acids, the following suppliers are potential sources for this compound:
-
Pharmaffiliates: This supplier explicitly lists N-Pyrazinylcarbonyl-L-phenylalanine-d8 under CAS number 1331912-47-0.[1]
-
Toronto Research Chemicals (TRC): TRC is a well-known supplier of a vast array of isotopically labeled compounds, including deuterated amino acids.[2][3] While not explicitly listing this specific compound in the initial search, they are a likely source for either direct purchase or custom synthesis.
-
Clearsynth: Clearsynth also has a comprehensive catalog of stable isotope-labeled compounds, including various deuterated phenylalanine derivatives.[4][5] They are another probable source to contact for a quotation.
Table 1: Information to Request from Potential Suppliers
| Information to Request | Rationale |
| Price per Unit (mg or g) | To compare costs between suppliers for budgetary planning. |
| Available Quantities | To ensure the supplier can meet the required scale of the research project. |
| Lead Time for Delivery | To factor into experimental timelines. |
| Certificate of Analysis (CoA) | To verify the identity, purity, and isotopic enrichment of the compound. |
| Shipping and Handling Costs | To determine the total cost of acquisition. |
| Safety Data Sheet (SDS) | To ensure proper and safe handling and storage of the compound. |
Technical Data and Quality Assessment
Upon requesting a quote or placing an order, researchers should always request a Certificate of Analysis (CoA). This document is essential for verifying the quality and specifications of the chemical.
Table 2: Typical Data Presented in a Certificate of Analysis
| Parameter | Description | Importance for Researchers |
| Chemical Name & CAS Number | Confirms the identity of the compound. | Ensures the correct material has been received. |
| Lot Number | A unique identifier for the specific batch of the compound. | Crucial for traceability and reproducibility of experiments. |
| Molecular Formula & Weight | Basic chemical identifiers. | Used for calculations and verification. |
| Purity (e.g., by HPLC, NMR) | The percentage of the desired compound in the sample. | High purity is critical for accurate and reliable experimental results. |
| Isotopic Enrichment | The percentage of deuterium incorporation at the specified positions. | Verifies the level of deuteration, which is key for its use as an internal standard or in metabolic studies. |
| Appearance | A physical description of the compound. | A preliminary check against the expected form. |
| Solubility | Information on solvents in which the compound is soluble. | Important for preparing solutions for experiments. |
| Analytical Data (Spectra) | Raw data from analytical techniques like ¹H-NMR, Mass Spectrometry. | Allows for independent verification of the compound's structure and purity. |
Experimental Protocols: A Plausible Synthesis Route
While specific experimental protocols for the application of this compound are not publicly detailed, a likely synthesis method for the compound itself can be inferred from patents filed for its non-deuterated counterpart. The general approach involves the coupling of L-phenylalanine with pyrazine-2-carboxylic acid. For the deuterated version, the synthesis would logically start with L-phenylalanine-d8.
A representative synthesis could be a two-step process as outlined in patent CN102206188B for the non-deuterated analogue[6]:
-
Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an activated ester.
-
Coupling with L-phenylalanine-d8: The activated pyrazine-2-carboxylic acid is then reacted with L-phenylalanine-d8 in a suitable solvent with a base (e.g., triethylamine) to yield N-Pyrazinylcarbonyl-L-phenylalanine-d8.
Caption: Plausible synthesis pathway for N-Pyrazinylcarbonyl-L-phenylalanine-d8.
Applications in Research
The primary application of this compound is as a compound for organic synthesis .[1] More specifically, as a deuterated analogue, it is highly valuable as an internal standard for quantitative analysis using mass spectrometry-based techniques (e.g., LC-MS/MS). The eight deuterium atoms provide a distinct mass shift from the non-deuterated form, allowing for precise quantification of the parent compound in complex biological matrices during pharmacokinetic or metabolic studies.
Sourcing Workflow for Specialized Research Chemicals
The process of acquiring a specialized chemical like this compound involves several key steps, from initial identification to post-delivery verification.
Caption: General workflow for sourcing and procuring a specialized research chemical.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lubio.ch [lubio.ch]
- 3. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 4. clearsynth.com [clearsynth.com]
- 5. clearsynth.com [clearsynth.com]
- 6. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of N-Pyrazinylcarbonylphenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and known applications of N-Pyrazinylcarbonylphenylalanine-d8. This deuterated compound is primarily utilized as an internal standard in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies of the anticancer drug Bortezomib. Due to the limited availability of specific safety and toxicological data for the deuterated form, this guide extrapolates information from the non-deuterated analogue, N-Pyrazinylcarbonyl-L-phenylalanine, and other related deuterated compounds. All quantitative data are presented in structured tables, and detailed experimental protocols for the synthesis of the non-deuterated analogue and its likely application in liquid chromatography-mass spectrometry (LC-MS/MS) are provided.
Introduction
This compound is a stable isotope-labeled derivative of N-Pyrazinylcarbonyl-L-phenylalanine. The latter is a critical intermediate and a known process impurity in the synthesis of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The introduction of deuterium atoms into the phenylalanine ring creates a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application is in bioanalytical methods to ensure the accuracy and precision of the quantification of Bortezomib and its metabolites in biological matrices.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the exception of its molecular weight.
| Property | Value (N-Pyrazinylcarbonyl-L-phenylalanine) | Reference |
| Molecular Formula | C₁₄H₁₃N₃O₃ | N/A |
| Molecular Weight | 271.27 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| pKa | No data available | N/A |
Note: The molecular weight of this compound will be higher than the non-deuterated form by the mass of eight deuterium atoms minus the mass of eight hydrogen atoms.
Safety and Handling
No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is based on the SDS for related compounds, such as L-Phenylalanine-d8 and L-Phenylalanyl-L-phenylalanine, and should be used as a guideline with appropriate caution.[1][2]
Hazard Identification
The compound is not classified as hazardous. However, as with any chemical substance, it should be handled with care. Potential hazards include:
-
Eye Contact: May cause eye irritation.[2]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
First Aid Measures
| Exposure Route | First Aid Instructions | Reference |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician if irritation persists. | [2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [2] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Storage: Store in a freezer.[1] Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment (PPE)
| Equipment | Recommendation | Reference |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. | [3] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. | [3] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | N/A |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | N/A |
Experimental Protocols
Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine (Non-deuterated)
While a specific protocol for the d8-variant is not available, the synthesis of the non-deuterated compound provides a viable template. The synthesis of the deuterated version would likely involve starting with commercially available Phenylalanine-d8.
Method 1: Thionyl Chloride Route
This method involves the acylation of L-phenylalanine methyl ester with pyrazine-2-carbonyl chloride.
Caption: Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine via the thionyl chloride method.
Method 2: DCC/DMAP Coupling Route
This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Caption: Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine using DCC/DMAP coupling.
Application as an Internal Standard in LC-MS/MS
This compound is ideally suited for use as an internal standard in the quantification of Bortezomib or its non-deuterated analogue impurity in biological samples. The following is a representative workflow.
Caption: A typical workflow for the use of this compound as an internal standard.
A validated LC-MS/MS method for Bortezomib in human plasma using a deuterated internal standard (Bortezomib-d3) has been reported and provides a basis for a method that would use this compound.[4][5][6]
-
Chromatographic Separation: Achieved on a C18 column with a mobile phase of acetonitrile and ammonium formate buffer.[4][5][6]
-
Mass Spectrometric Detection: Performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[4][5][6]
Biological Activity and Signaling Pathways
There is no known biological activity or associated signaling pathway for this compound. Its intended use is as a synthetic intermediate and an analytical standard. The non-deuterated parent compound is a precursor to the proteasome inhibitor Bortezomib, but does not itself possess the boronic acid moiety required for proteasome inhibition.
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development, particularly for the analytical and clinical study of Bortezomib. While specific safety and handling data for the deuterated compound are scarce, a conservative approach based on related compounds allows for its safe handling in a laboratory setting. The provided synthesis and analytical workflow diagrams offer a clear guide for its preparation (of the non-deuterated form) and application. As with all chemical reagents, it is imperative to handle this compound in accordance with good laboratory practices and to consult any available supplier-specific safety information.
References
An In-depth Technical Guide to N-Pyrazinylcarbonylphenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonylphenylalanine. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism and pharmacokinetics (DMPK), and other areas where isotopically labeled internal standards are essential for precise quantification.
Core Compound Information
This compound is a stable isotope-labeled analog of N-Pyrazinylcarbonylphenylalanine. The incorporation of eight deuterium atoms into the phenyl ring of the phenylalanine moiety results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
| Property | Value | Source |
| Chemical Name | N-Pyrazinylcarbonyl-L-phenylalanine-d8 | [1] |
| Synonyms | N-(2-pyrazinylcarbonyl)-L-phenylalanine-d8 | [1] |
| CAS Number | 1331912-47-0 | [1] |
| Molecular Formula | C₁₄H₅D₈N₃O₃ | [1] |
| Molecular Weight | 279.32 g/mol | [1] |
Physicochemical Properties and Specifications
| Property | Value (for non-deuterated form) |
| Appearance | White to Almost white powder to crystal |
| Purity (HPLC) | min. 98.0 area% |
| Melting Point | 167.0 to 171.0 °C |
| Specific Rotation [α]20/D | +9.0 to +12.0 deg (C=1, MeOH) |
| Solubility | Slightly soluble in Methanol |
Storage and Handling:
Based on general safety data for related amino acid derivatives, this compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative mass spectrometry assays, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.
General Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative LC-MS analysis using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification in a Biological Matrix
This protocol provides a general methodology for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This is a representative protocol and should be optimized for the specific analyte and matrix.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable solvent (e.g., methanol).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma) and calibration standards on ice.
-
Aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Precipitate proteins by adding a threefold volume (e.g., 300 µL) of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
MRM Transitions:
-
Analyte: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and a stable product ion.
-
Internal Standard (this compound): The precursor ion will be 8 Da higher than the analyte. A corresponding stable product ion should be selected.
-
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Phenylalanine Metabolism and its Relevance
Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several important neurotransmitters. The metabolism of phenylalanine is a well-studied pathway, and disruptions can lead to metabolic disorders such as phenylketonuria (PKU). While N-Pyrazinylcarbonylphenylalanine is a synthetic derivative, understanding the metabolic fate of the core phenylalanine structure can be relevant in certain drug metabolism studies.
Caption: Simplified metabolic pathway of phenylalanine.
References
Unveiling the Profile of N-Pyrazinylcarbonylphenylalanine-d8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pyrazinylcarbonylphenylalanine-d8 is the deuterated form of N-Pyrazinylcarbonylphenylalanine. The incorporation of deuterium atoms (d8) makes it a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for precise quantification in complex biological matrices using mass spectrometry. While the primary utility of the d8 variant lies in bioanalysis, its biological activities are considered equivalent to the parent compound, N-Pyrazinylcarbonylphenylalanine. This document provides a technical overview of the known biological activities and the experimental approaches to characterize this compound.
Quantitative Biological Data
At present, there is a lack of publicly available, peer-reviewed data detailing specific quantitative measures of biological activity for N-Pyrazinylcarbonylphenylalanine, such as IC50, EC50, or Ki values against specific molecular targets. The compound is primarily available from chemical suppliers as a research tool, and its biological profile has not been extensively characterized in the public domain. Further research is required to elucidate its specific molecular targets and quantify its potency and efficacy.
Experimental Protocols for Characterization
To determine the biological activity of N-Pyrazinylcarbonylphenylalanine, a series of standard pharmacological assays would be employed. The following outlines a general workflow for its characterization.
General Workflow for Biological Characterization
Caption: A generalized workflow for characterizing a novel chemical entity.
High-Throughput Screening (HTS)
-
Objective: To identify potential biological targets of N-Pyrazinylcarbonylphenylalanine from a large library of assays.
-
Methodology: The compound would be screened at a single, high concentration against a diverse panel of assays, which could include biochemical assays (e.g., purified enzymes) or cell-based assays (e.g., reporter gene assays). Fluorescence, luminescence, or absorbance readouts are typically used to detect activity.
Dose-Response and Potency Determination
-
Objective: To quantify the potency of the compound against a confirmed target.
-
Methodology: A serial dilution of N-Pyrazinylcarbonylphenylalanine is prepared and tested in the specific target assay. The resulting data are plotted as the biological response versus the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal curve and determine the IC50 (for inhibitors) or EC50 (for activators).
Mechanism of Action (MoA) Studies
-
Objective: To understand how the compound interacts with its target.
-
Methodology: For an enzymatic target, this could involve kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive. For a receptor target, radioligand binding assays could be used to determine the binding affinity (Ki) and whether the compound acts as an agonist, antagonist, or allosteric modulator.
Cellular Activity Assessment
-
Objective: To confirm that the compound is active in a more physiologically relevant cellular context.
-
Methodology: Cell-based assays are used to measure downstream effects of target engagement. This could involve Western blotting to detect changes in protein phosphorylation, qPCR to measure changes in gene expression, or functional assays such as cell proliferation, apoptosis, or migration assays.
Potential Signaling Pathway Analysis
Without a confirmed biological target, any depiction of a signaling pathway would be speculative. However, once a target is identified, the impact of N-Pyrazinylcarbonylphenylalanine on the associated pathway can be mapped. For example, if the compound were found to inhibit a specific kinase, its effect on downstream signaling could be visualized.
Hypothetical Kinase Inhibitor Signaling Pathway
The following diagram illustrates a hypothetical scenario where N-Pyrazinylcarbonylphenylalanine acts as an inhibitor of a kinase within a generic signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable chemical tool, primarily for use in analytical and pharmacokinetic studies. Its biological activity, mirrored by its non-deuterated parent compound, remains to be fully elucidated in the public domain. The experimental framework outlined here provides a standard path for the comprehensive characterization of its biological function, from initial screening to mechanistic studies. Further research into this compound will be necessary to unlock its full potential as a modulator of biological systems and its viability as a lead compound in drug discovery.
Methodological & Application
Application Notes and Protocols for N-Pyrazinylcarbonylphenylalanine-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern pharmacokinetic (PK) research. N-Pyrazinylcarbonylphenylalanine-d8, a deuterated analog of N-Pyrazinylcarbonylphenylalanine, serves as an ideal internal standard (IS) for quantitative bioanalysis.[1][2][3] Its nearly identical physicochemical properties to the parent compound ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods, which is a key consideration for regulatory submissions.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in pharmacokinetic studies.
Principle of Application
In a typical pharmacokinetic study, this compound is used as an internal standard for the accurate quantification of the non-labeled parent compound in biological matrices such as plasma, serum, or urine. A known concentration of the deuterated standard is spiked into all samples, including calibration standards, quality control samples, and the unknown study samples.[4] The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the analyte's response to the internal standard's response, which corrects for potential losses during sample processing and fluctuations in instrument performance.[5][6]
Experimental Protocols
Preparation of Stock and Working Solutions
a. N-Pyrazinylcarbonylphenylalanine (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-Pyrazinylcarbonylphenylalanine and dissolve it in 10 mL of a suitable solvent (e.g., methanol, DMSO, or acetonitrile).
b. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.
c. Working Solutions:
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent to a final concentration that provides an optimal response in the LC-MS/MS system.[1]
Sample Preparation from Plasma (Protein Precipitation)
-
Label clean microcentrifuge tubes for each calibration standard, QC sample, and study sample.
-
To 100 µL of the plasma sample, add 50 µL of the internal standard working solution (e.g., 100 ng/mL). Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation and analyte.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ion transitions (m/z) for both N-Pyrazinylcarbonylphenylalanine and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Pyrazinylcarbonylphenylalanine | To be determined | To be determined | 100 | To be optimized |
| This compound (IS) | To be determined | To be determined | 100 | To be optimized |
Data Presentation
The following tables represent hypothetical data from a pharmacokinetic study to illustrate how results can be presented.
Table 1: Calibration Curve Parameters
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 100 | 1,520 | 150,100 | 0.0101 |
| 5 | 100 | 7,650 | 151,200 | 0.0506 |
| 20 | 100 | 30,100 | 149,800 | 0.2009 |
| 50 | 100 | 75,500 | 150,500 | 0.5017 |
| 100 | 100 | 152,000 | 151,000 | 1.0066 |
| 500 | 100 | 760,000 | 150,800 | 5.0398 |
| 1000 | 100 | 1,515,000 | 149,900 | 10.1067 |
| Linearity (r²) | \multicolumn{4}{l | }{0.9995} |
Table 2: Pharmacokinetic Parameters following a Single Oral Dose
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 850 ± 120 | ng/mL |
| Tmax (Time to Maximum Concentration) | 1.5 ± 0.5 | hours |
| AUC₀₋t (Area Under the Curve) | 4500 ± 650 | ngh/mL |
| AUC₀₋inf (AUC extrapolated to infinity) | 4800 ± 700 | ngh/mL |
| t₁/₂ (Half-life) | 4.2 ± 0.8 | hours |
| CL/F (Apparent Total Clearance) | 20.8 ± 3.5 | L/h |
| Vd/F (Apparent Volume of Distribution) | 123 ± 25 | L |
Visualizations
Metabolic Pathway of Phenylalanine
The metabolism of the phenylalanine component of N-Pyrazinylcarbonylphenylalanine is primarily through hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[8][9] This is a critical pathway to consider, especially in studies related to metabolic disorders like phenylketonuria (PKU), where this enzyme is deficient.[8][9]
Caption: Metabolic pathway of the phenylalanine moiety and its relation to the analytical internal standard.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the key steps in a typical pharmacokinetic study workflow using a deuterated internal standard.
Caption: General experimental workflow for a pharmacokinetic study using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Pyrazinylcarbonylphenylalanine-d8 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Pyrazinylcarbonylphenylalanine-d8 as an internal standard in drug metabolism and pharmacokinetics (DMPK) studies. The protocols detailed below are intended to serve as a robust starting point for the bioanalysis of its non-deuterated counterpart, N-Pyrazinylcarbonylphenylalanine.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Their use is critical for correcting variability during sample processing and analysis, thereby ensuring the generation of reliable and reproducible data.[1][4] this compound, being chemically identical to the analyte of interest but with a different mass, co-elutes and experiences the same experimental conditions, which allows for accurate normalization of variations in sample recovery, matrix effects, and instrument response.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[1][5][6]
Advantages of Using this compound
The use of a deuterated internal standard like this compound offers significant advantages over surrogate or analogue internal standards in DMPK studies:
-
Correction for Matrix Effects : Biological matrices such as plasma and blood are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source.[4] Since this compound has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[4]
-
Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4] A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[4]
-
Improved Assay Robustness and Throughput : By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods.[4] This increased robustness can lead to higher sample throughput and lower rates of failed analytical runs.[4]
-
Enhanced Accuracy and Precision : The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[4][7]
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the typical validation results for an LC-MS/MS method for the quantification of N-Pyrazinylcarbonylphenylalanine in human plasma using this compound as the internal standard, in accordance with regulatory guidelines.
Table 1: Precision and Accuracy of Calibration Standards
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 1.02 | 102.0 | 4.5 |
| 2.50 | 2.45 | 98.0 | 3.8 |
| 5.00 | 5.10 | 102.0 | 2.5 |
| 10.0 | 9.85 | 98.5 | 2.1 |
| 50.0 | 50.5 | 101.0 | 1.8 |
| 100 | 101.2 | 101.2 | 1.5 |
| 500 | 495.5 | 99.1 | 1.9 |
| 1000 | 1005 | 100.5 | 2.3 |
Table 2: Inter-day and Intra-day Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1.00 | 103.5 | 5.2 |
| LQC | 3.00 | 98.7 | 4.1 |
| MQC | 75.0 | 101.2 | 2.8 |
| HQC | 750 | 99.3 | 2.1 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| LQC | 3.00 | 0.98 | 1.01 | 92.5 |
| HQC | 750 | 0.95 | 0.99 | 94.1 |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science.[8] The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of N-Pyrazinylcarbonylphenylalanine.
1. Materials and Reagents:
-
N-Pyrazinylcarbonylphenylalanine
-
This compound (Internal Standard, IS)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
2. Methodology:
-
Preparation of Working Solutions:
-
Prepare a 1 mg/mL stock solution of N-Pyrazinylcarbonylphenylalanine in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a 1 µM working solution of N-Pyrazinylcarbonylphenylalanine by diluting the stock solution in phosphate buffer.
-
Prepare a 100 ng/mL working solution of this compound in ACN (this will be the protein precipitation and extraction solution).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm 196 µL of HLM suspension (at a final protein concentration of 0.5 mg/mL in phosphate buffer) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 2 µL of the 1 µM N-Pyrazinylcarbonylphenylalanine working solution and 2 µL of the NADPH regenerating system.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 25 µL of the incubation mixture into a clean tube containing 100 µL of the ice-cold ACN with the internal standard.
-
-
Sample Processing:
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
-
Protocol 2: Rodent Pharmacokinetic (PK) Study Sample Analysis
This protocol outlines the analysis of plasma samples from a rodent PK study.
1. Materials and Reagents:
-
Rodent plasma samples (stored at -80°C)
-
This compound (IS) stock solution
-
Acetonitrile (ACN), LC-MS grade, acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
2. Methodology:
-
Sample Thawing and Preparation:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.[8]
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50:50 ACN:water) to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold ACN (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[8]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~200 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis
This protocol is a representative example for the quantification of N-Pyrazinylcarbonylphenylalanine and its deuterated internal standard.
1. Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
2. LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Pyrazinylcarbonylphenylalanine: Q1 272.3 -> Q3 120.1
-
This compound: Q1 280.3 -> Q3 128.1
-
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Collision Gas: Argon
-
Visualizations
Diagrams are essential tools for illustrating complex workflows and biological processes.
Caption: General workflow for a DMPK study using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical variability.
References
Application Note: Quantitative Analysis of N-Pyrazinylcarbonylphenylalanine-d8 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of N-Pyrazinylcarbonylphenylalanine-d8 in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of N-Pyrazinylcarbonylphenylalanine, making it an ideal internal standard for pharmacokinetic and metabolic studies of its non-deuterated counterpart. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this class of compounds.
Introduction
In drug discovery and development, the use of stable isotope-labeled internal standards is crucial for accurate quantification of drug candidates and their metabolites in complex biological matrices.[1][2] Deuterated compounds, such as this compound, are ideal internal standards as they exhibit similar physicochemical properties and chromatographic behavior to the analyte of interest, while being distinguishable by mass spectrometry.[3] This allows for the correction of matrix effects and variations in sample processing, leading to more accurate and precise results.
This document provides a detailed protocol for the LC-MS/MS analysis of this compound. The methodology is based on established principles for the analysis of phenylalanine and its derivatives, ensuring a high degree of confidence in its application.[1][4][5]
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
N-Pyrazinylcarbonylphenylalanine (Analyte, for method development and validation)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, serum)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from the biological matrix.
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the preparation of biological samples.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column. The gradient elution ensures efficient separation of the analyte from endogenous matrix components.
| Parameter | Value |
| LC System | A standard UHPLC/HPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode, and the transitions are monitored in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for N-Pyrazinylcarbonylphenylalanine and its deuterated internal standard should be optimized by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the [M+H]+ ion. The product ions will result from the fragmentation of the precursor ion in the collision cell. Based on the structure of N-Pyrazinylcarbonylphenylalanine (Molecular Formula: C14H13N3O3, Molecular Weight: 271.27 g/mol )[6], the following transitions are proposed as a starting point for optimization. For the d8 analog, an increase of 8 Da in the precursor and corresponding fragment ions containing the deuterated phenyl ring is expected.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Pyrazinylcarbonylphenylalanine | 272.1 | To be determined | To be optimized |
| This compound | 280.1 | To be determined | To be optimized |
Note: The specific product ions and collision energies need to be empirically determined on the instrument used for analysis.
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration.
Quantitative Data Summary
The following table should be used to summarize the quantitative results from a method validation study.
| Parameter | N-Pyrazinylcarbonylphenylalanine |
| Linear Range (ng/mL) | e.g., 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | e.g., 1 |
| Correlation Coefficient (r²) | e.g., >0.99 |
| Intra-day Precision (%CV) | e.g., <15% |
| Inter-day Precision (%CV) | e.g., <15% |
| Accuracy (% Bias) | e.g., ±15% |
| Matrix Effect (%) | e.g., 85-115% |
| Recovery (%) | e.g., >80% |
Logical Relationship of the Analytical Process
References
- 1. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 5. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-PYRAZINYLCARBONYLPHENYLALANINE [chemicalbook.com]
Application Notes and Protocols for Stable Isotope Labeling with N-Pyrazinylcarbonylphenylalanine-d8 in Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the hypothetical stable isotope labeling reagent, N-Pyrazinylcarbonylphenylalanine-d8. As of this writing, this specific reagent is not widely documented in publicly available scientific literature or commercial catalogs. The information provided is constructed from established principles of chemical labeling in proteomics and is intended to serve as a comprehensive guide assuming the synthesis and amine-reactive nature of this compound.
Introduction to this compound Labeling
This compound (PCP-d8) is a novel, amine-reactive stable isotope labeling reagent designed for quantitative proteomics. It enables the relative quantification of proteins between different samples by introducing a "heavy" isotopic tag onto peptides. The corresponding "light" version, N-Pyrazinylcarbonylphenylalanine (PCP-d0), serves as the control label.
This chemical labeling strategy targets primary amines, specifically the N-terminus of peptides and the ε-amino group of lysine residues. Following labeling, identical peptides from different samples will exhibit a predictable mass difference when analyzed by mass spectrometry, allowing for accurate relative quantification. The pyrazinylcarbonyl moiety provides a stable linkage, while the deuterated phenylalanine introduces an 8 Dalton (Da) mass shift.
Key Applications:
-
Differential protein expression profiling in response to drug treatment, disease progression, or environmental stimuli.
-
Identification of biomarkers in complex biological samples such as plasma, tissues, and cell lysates.
-
Quantitative analysis of post-translational modifications (in conjunction with enrichment strategies).
-
Validation of targets in drug discovery pipelines.
Principle of the Method
The PCP labeling workflow involves the following key steps:
-
Protein Extraction and Digestion: Proteins are extracted from two or more biological samples (e.g., control vs. treated) and digested into peptides, typically using trypsin.
-
Stable Isotope Labeling: Each peptide digest is separately labeled with either the "light" (PCP-d0) or "heavy" (PCP-d8) reagent. The pyrazinylcarbonyl group reacts with the primary amines on the peptides.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture. This minimizes experimental variability in subsequent steps.
-
LC-MS/MS Analysis: The pooled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the isotopic label (8 Da per label). The relative abundance of the peptides (and thus the parent proteins) is determined by comparing the signal intensities of the light and heavy peptide pairs.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from a PCP-d8 labeling experiment can be presented.
Table 1: Summary of Protein Quantification
| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Log2 Fold Change (Heavy/Light) | p-value | Number of Unique Peptides Quantified |
| P02768 | ALB | Serum albumin | -0.15 | 0.89 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | 0.05 | 0.95 | 12 |
| Q9Y6K9 | MAPK1 | Mitogen-activated protein kinase 1 | 2.58 | 0.001 | 8 |
| P27361 | EGFR | Epidermal growth factor receptor | -1.98 | 0.005 | 15 |
| O00141 | BAX | Apoptosis regulator BAX | 1.75 | 0.012 | 5 |
Table 2: Representative Quantified Peptides for MAPK1
| Peptide Sequence | Charge State | m/z (Light) | m/z (Heavy) | Intensity (Light) | Intensity (Heavy) | Ratio (H/L) |
| VADPDHDHTGFLTEYVATR | 2 | 998.48 | 1002.49 | 1.2E+06 | 7.2E+06 | 6.00 |
| DLKPSNLLINTTNGSVK | 2 | 890.01 | 894.02 | 8.5E+05 | 4.9E+06 | 5.76 |
| LFNKDPYVVEK | 2 | 674.86 | 678.87 | 2.1E+06 | 1.2E+07 | 5.71 |
Experimental Protocols
Protein Extraction and Digestion
This protocol is a general guideline and may require optimization for specific sample types.
-
Lysis: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
N-Pyrazinylcarbonylphenylalanine-d0/d8 Labeling
-
Reconstitution: Reconstitute the dried peptide pellets in 100 µL of labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Reagent Preparation: Dissolve the PCP-d0 and PCP-d8 reagents in anhydrous acetonitrile to a concentration of 50 mg/mL immediately before use.
-
Labeling Reaction: Add the appropriate PCP reagent to each peptide sample. A typical starting point is a 1:1 ratio (w/w) of reagent to peptide. Vortex briefly and incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding 5% hydroxylamine or 50 mM Tris-HCl and incubating for 15 minutes.
-
Sample Pooling: Combine the light- and heavy-labeled samples.
-
Final Desalting: Desalt the pooled sample using a C18 SPE cartridge to remove excess reagent and quenching buffer. Dry the sample under vacuum.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the final peptide sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Chromatography: Separate the peptides on a reverse-phase HPLC column (e.g., C18) using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full MS scans over a mass range of, for example, 350-1500 m/z.
-
MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., by HCD or CID) and acquire MS/MS spectra.
-
Data Analysis
-
Database Search: Use a proteomics data analysis software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe) to search the raw MS/MS data against a relevant protein sequence database.
-
Modifications: Specify the following variable modifications in the search parameters:
-
Carbamidomethylation of Cysteine (fixed modification).
-
Oxidation of Methionine (variable modification).
-
PCP-d0 on peptide N-termini and Lysine residues (variable modification).
-
PCP-d8 on peptide N-termini and Lysine residues (variable modification).
-
-
Quantification: The software will identify peptide pairs with the specific mass difference corresponding to the PCP-d0/d8 labels and calculate the intensity ratios. Protein-level quantification is then inferred from the peptide ratios.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins with statistically significant changes in abundance.
Visualizations
Experimental Workflow
Caption: General workflow for quantitative proteomics using PCP-d8 labeling.
Example Signaling Pathway Analysis
The following diagram illustrates a hypothetical scenario where PCP-d8 labeling is used to study the effect of a drug on the EGFR signaling pathway.
Caption: Hypothetical impact of a drug on the EGFR signaling pathway quantified by PCP-d8.
Application Notes: N-Pyrazinylcarbonylphenylalanine-d8 as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux.[1][2] N-Pyrazinylcarbonylphenylalanine-d8 is a deuterated analog of phenylalanine designed for use as a tracer in metabolic pathway analysis. The deuterium labels on the phenyl ring provide a distinct mass shift, allowing for its differentiation from endogenous phenylalanine and its metabolites using mass spectrometry.[1] This application note provides a detailed protocol for the use of this compound in cell culture-based metabolic studies and outlines its potential applications in drug development and disease research.
The core application of deuterated phenylalanine tracers lies in their ability to monitor the activity of key enzymes in phenylalanine metabolism, such as phenylalanine hydroxylase (PAH).[3][4][5] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[3][5][6][7] By introducing this compound to a biological system, researchers can track its conversion to corresponding deuterated tyrosine and other downstream metabolites, providing insights into the metabolic state of the cells.[3]
Principle of Application
This compound, when introduced into a cellular system, will be taken up by the cells and will enter the phenylalanine metabolic pathway. The primary conversion is the hydroxylation of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase.[4][5][7] The presence of the deuterium atoms allows for the distinction between the tracer-derived metabolites and their endogenous, unlabeled counterparts via mass spectrometry. By measuring the ratio of labeled to unlabeled metabolites over time, the flux through the pathway can be quantified. This approach is particularly useful for studying the effects of genetic mutations, disease states, or drug candidates on phenylalanine metabolism.[8][9]
Experimental Protocol: Stable Isotope Tracing in Cultured Hepatocytes
This protocol describes the use of this compound to assess phenylalanine metabolism in a hepatocyte cell line.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Vacuum concentrator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed hepatocytes in 6-well plates at a density that ensures approximately 80% confluency at the time of the experiment. Culture the cells overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing nutrient-free medium with this compound at a final concentration of 100 µM and dFBS.
-
Tracer Introduction: Aspirate the culture medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.
-
Time-Course Incubation: Incubate the cells with the labeling medium for different time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the dynamic changes in metabolite labeling.
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.[1]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.[1]
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the labeled and unlabeled metabolites.
-
-
Data Analysis:
-
Identify and quantify the peak areas of this compound and its expected labeled metabolites (e.g., deuterated tyrosine).
-
Calculate the isotopic enrichment for each metabolite at each time point.
-
Determine the rate of conversion of this compound to its downstream metabolites.
-
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in the following table to compare the isotopic enrichment of key metabolites over time.
| Time (hours) | This compound (Peak Area) | Deuterated Tyrosine (Peak Area) | % Labeled Tyrosine |
| 0 | 1.2 x 10^7 | 0 | 0% |
| 1 | 9.8 x 10^6 | 1.5 x 10^5 | 1.5% |
| 4 | 6.5 x 10^6 | 8.2 x 10^5 | 12.6% |
| 8 | 3.1 x 10^6 | 2.1 x 10^6 | 67.7% |
| 24 | 5.2 x 10^5 | 4.8 x 10^6 | 92.3% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. davuniversity.org [davuniversity.org]
- 5. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 6. mun.ca [mun.ca]
- 7. Reactome | Phenylalanine metabolism [reactome.org]
- 8. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Bortezomib in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the proteasome inhibitor Bortezomib in human plasma. The methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard for accurate quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Bortezomib.
Introduction
Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1] By inhibiting the proteasome, Bortezomib disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in malignant cells which are more reliant on proteasomal activity.[2][3] It is a cornerstone therapy for multiple myeloma and mantle cell lymphoma.[3][4]
Accurate quantification of Bortezomib in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Bortezomib in human plasma, employing a deuterated internal standard for enhanced precision and accuracy. While the user specified N-Pyrazinylcarbonylphenylalanine-d8, the literature predominantly reports the use of Bortezomib-d3 as the internal standard. Given that N-Pyrazinylcarbonylphenylalanine is a core structural component of Bortezomib, it is highly probable that a deuterated version of this moiety is utilized in the synthesis of Bortezomib-d3.
Experimental
Materials and Reagents
-
Bortezomib reference standard
-
Bortezomib-d3 (or a suitable deuterated analog like this compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of Bortezomib and the internal standard from human plasma.
Protocol:
-
To 300 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 5 µg/mL Bortezomib-d3 in methanol).[5]
-
Vortex the sample for 30 seconds.
-
Add 2 mL of 0.1% formic acid in acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at high speed (e.g., 2000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube. For enhanced sample cleanup and to prevent column clogging, the supernatant can be passed through a 0.45 µm SPE filter cartridge.[5]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase and inject it into the LC-MS/MS system.[5]
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | ACE 5CN (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate Buffer (75:25 v/v)[6] |
| Flow Rate | 1.0 mL/min (with a split to introduce ~0.1 mL/min into the mass spectrometer)[6] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.5 minutes[6] |
Mass Spectrometry
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 325°C[6] |
| IonSpray Voltage | 5 kV[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bortezomib: 367.3 → 226.3 m/z[6] Bortezomib-d3: 370.3 → 229.2 m/z[6] |
| Collision Energy | 18 - 25 V[5] |
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.00 - 1000 ng/mL in human plasma[6] |
| Correlation Coefficient (r²) | ≥ 0.998[6] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[6] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15%[6] |
| Recovery | Average extraction recovery of approximately 82.71% for Bortezomib[6] |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Bortezomib is stable in plasma under various storage and handling conditions |
Signaling Pathway and Experimental Workflow
Bortezomib Signaling Pathway
Bortezomib exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome. This leads to the disruption of several key signaling pathways that are critical for cancer cell survival and proliferation. One of the most important consequences of proteasome inhibition is the stabilization of IκB, the inhibitory protein of the NF-κB transcription factor.[3] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival genes.[3] Additionally, the accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR), which can lead to apoptosis.[2]
Caption: Bortezomib inhibits the 26S proteasome, leading to the inhibition of the NF-κB pathway and induction of the UPR, ultimately resulting in apoptosis.
Experimental Workflow
The following diagram illustrates the major steps involved in the quantitative analysis of Bortezomib from plasma samples.
Caption: A schematic representation of the sample preparation and analysis workflow for the quantification of Bortezomib in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Bortezomib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The detailed protocol and validation data presented herein can be readily adapted for implementation in other laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for the Sample Preparation of N-Pyrazinylcarbonylphenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated analogue often utilized as an internal standard in quantitative bioanalysis. The following methods are foundational and can be adapted to various biological matrices.
Introduction
Accurate quantification of analytes in biological matrices is paramount in drug development and research. This compound serves as an ideal internal standard (IS) for mass spectrometry-based assays due to its structural similarity to the analyte of interest, while its mass difference allows for distinct detection. Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrumentation. This document outlines three common and robust sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Workflow for Sample Preparation
The selection of a sample preparation technique is dependent on the analyte's properties, the sample matrix, and the desired level of cleanliness and concentration. The general workflow is depicted below.
Caption: General workflow for biological sample preparation and analysis.
Experimental Protocols
The following are detailed protocols for the preparation of samples containing this compound. These should be considered as starting points and may require optimization for specific matrices and analytical requirements.
Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput screening. It involves adding a water-miscible organic solvent to a biological sample to denature and precipitate proteins.
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds to ensure homogeneity.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Caption: Step-by-step workflow for the Protein Precipitation protocol.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase.
Protocol:
-
Aliquot 100 µL of the biological sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 50 µL of a buffering agent (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH.
-
Vortex for 10 seconds.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and can be used to concentrate the analyte. This technique involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte.
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading:
-
Pre-treat 100 µL of the biological sample by adding 20 µL of this compound IS and 200 µL of 2% formic acid.
-
Vortex and load the mixture onto the SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Application Notes and Protocols for N-Pyrazinylcarbonylphenylalanine-d8 in Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled amino acids are invaluable tools in modern NMR spectroscopy, particularly within the realm of drug discovery and structural biology. The strategic incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can significantly enhance spectral resolution and provide detailed insights into molecular interactions.[1][2] N-Pyrazinylcarbonylphenylalanine-d8 is a specifically designed phenylalanine derivative that combines the structural features of a pyrazine moiety with a deuterated phenyl ring. This combination makes it a powerful probe for studying protein-ligand interactions, especially in fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies by NMR.[3][4]
The deuteration of the phenyl ring (d8) serves to simplify ¹H NMR spectra by reducing the number of proton signals and minimizing dipolar relaxation pathways, which is particularly advantageous when studying large protein-ligand complexes.[1][5] The pyrazinylcarbonyl group introduces a unique chemical signature and potential hydrogen bonding interactions, making it an interesting fragment for probing binding pockets of target proteins.
These application notes provide an overview of the utility of this compound in NMR-based assays and offer detailed protocols for its application in protein-ligand binding studies.
Applications in Drug Discovery
This compound is primarily designed for use in ligand-observed NMR experiments, where the signals of the small molecule are monitored upon interaction with a target protein. Key applications include:
-
Fragment-Based Drug Design (FBDD): The pyrazine-phenylalanine scaffold can be used as a fragment to screen against protein targets. Changes in the NMR spectrum of this compound upon addition of the target protein can indicate binding.
-
Hit Validation and SAR by NMR: For a known ligand, incorporation of the N-pyrazinylcarbonyl-phenylalanine-d8 moiety can help validate its binding mode and map its interaction site. By observing the well-resolved signals of the labeled ligand, researchers can gain insights into the structure-activity relationship.
-
Competitive Binding Assays: This labeled compound can be used as a reporter ligand in competitive binding experiments to screen for other non-labeled compounds that bind to the same site on a target protein.
Data Presentation: Hypothetical NMR Data
The following table summarizes hypothetical ¹H and ¹³C NMR chemical shift data for this compound in a typical aqueous buffer system (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O). Chemical shifts are referenced to an internal standard.
| Atom Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Notes |
| Pyrazine H-2', H-6' | 8.70 | 145.5 | Deshielded due to adjacent nitrogen atoms. |
| Pyrazine H-3', H-5' | 8.60 | 142.0 | |
| Phenyl-d8 | N/A | 136.0 (C1), 129.0 (C2-C6) | No proton signals due to deuteration. Carbon signals are singlets. |
| α-CH | 4.85 | 55.0 | |
| β-CH₂ | 3.20 | 38.0 | |
| C=O (amide) | N/A | 168.0 | |
| C=O (carbonyl) | N/A | 174.0 |
Note: The actual chemical shifts can vary depending on the solvent, pH, temperature, and binding state.
Experimental Protocols
Protocol 1: Ligand-Observed NMR for Hit Identification
This protocol describes a general procedure for identifying the binding of this compound to a target protein using one-dimensional ¹H NMR experiments, such as saturation transfer difference (STD) NMR.
1. Sample Preparation: a. Prepare a stock solution of this compound at 10 mM in a suitable deuterated solvent (e.g., DMSO-d6). b. Prepare a stock solution of the target protein (typically 0.5-1.0 mg/mL) in an appropriate NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O. c. For the NMR experiment, prepare a final sample containing 100 µM this compound and 10 µM of the target protein in the NMR buffer. d. Prepare a reference sample containing only 100 µM this compound in the same buffer.
2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. b. Acquire a standard 1D ¹H NMR spectrum of the reference sample. c. For the sample containing the protein, acquire an STD NMR spectrum. This involves acquiring two spectra: one with on-resonance saturation of the protein signals (typically in a region where only protein signals are present, e.g., -1 to 0 ppm) and one with off-resonance saturation (e.g., 40 ppm). d. The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the ligand that are in close proximity to the protein, thus indicating binding.
3. Data Analysis: a. Process both the reference and STD spectra using appropriate software (e.g., TopSpin, Mnova). b. In the STD spectrum, the presence of signals corresponding to the pyrazine protons of this compound confirms binding to the target protein. c. The relative intensities of the signals in the STD spectrum can provide information about which part of the ligand is in closest contact with the protein.
Protocol 2: Protein-Observed NMR for Binding Site Mapping
This protocol is applicable if an isotopically labeled (e.g., ¹⁵N-labeled) protein is available. It uses 2D ¹H-¹⁵N HSQC spectra to monitor changes in the protein upon binding of this compound.
1. Sample Preparation: a. Prepare a stock solution of ¹⁵N-labeled target protein at a concentration of 100-300 µM in NMR buffer. b. Prepare a stock solution of this compound at a concentration of 10-50 mM in a compatible solvent. c. Prepare an initial NMR sample of the ¹⁵N-labeled protein.
2. NMR Data Acquisition: a. Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. This serves as the reference spectrum. b. Add a small aliquot of the this compound stock solution to the protein sample to achieve a desired ligand-to-protein molar ratio (e.g., 1:1, 5:1, 10:1). c. Acquire another 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
3. Data Analysis: a. Compare the HSQC spectra of the free and ligand-bound protein. b. Chemical shift perturbations (CSPs) are changes in the position of amide cross-peaks in the HSQC spectrum upon ligand binding. c. Identify the amino acid residues that show significant CSPs. These residues are likely to be at or near the binding site of this compound. d. By mapping these perturbed residues onto the protein's structure (if known), the binding site can be visualized.
Visualizations
Caption: Experimental workflow for NMR-based protein-ligand interaction studies.
Caption: Logical relationship in a ligand-observed NMR binding assay.
References
- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of N-Pyrazinylcarbonylphenylalanine-d8 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Pyrazinylcarbonylphenylalanine-d8 in human plasma. The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method has been validated according to industry-standard guidelines and demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of this compound for pharmacokinetic or metabolic studies.
Introduction
N-Pyrazinylcarbonylphenylalanine is a derivative of the essential amino acid L-phenylalanine. The use of stable isotope-labeled analogues, such as this compound, is critical in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of the parent molecule. Accurate and reliable quantification of such compounds in biological matrices is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
N-Pyrazinylcarbonylphenylalanine (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
-
Thaw human plasma samples and standards on ice.
-
To 50 µL of plasma, add 200 µL of internal standard spiking solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[3]
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Analyte (N-Pyrazinylcarbonylphenylalanine) | Q1: 272.1 Da, Q3: 120.1 Da |
| IS (this compound) | Q1: 280.1 Da, Q3: 128.1 Da |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Results and Discussion
The developed LC-MS/MS method was validated for linearity, accuracy, precision, and sensitivity.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| N-Pyrazinylcarbonylphenylalanine | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 1.05 | 8.2 | 105.0 | 1.08 | 9.5 | 108.0 |
| LQC | 3 | 2.95 | 6.5 | 98.3 | 3.05 | 7.8 | 101.7 |
| MQC | 100 | 102.3 | 4.1 | 102.3 | 98.7 | 5.2 | 98.7 |
| HQC | 800 | 789.6 | 3.5 | 98.7 | 810.2 | 4.1 | 101.3 |
Sensitivity
The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of Phenylalanine.
Conclusion
This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and pharmaceutical research. The method's performance meets the stringent requirements for bioanalytical method validation, ensuring high-quality data for pharmacokinetic and metabolic studies.
References
Troubleshooting & Optimization
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered when using deuterated internal standards in quantitative mass spectrometry assays.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results with deuterated internal standards can arise from several factors. The most common issues include the presence of isotopic or chemical impurities, isotopic exchange (H/D back-exchange), chromatographic shifts leading to differential matrix effects, and instability of the standard.[1][2]
Troubleshooting Guide: Inaccurate Quantification
1. Have you verified the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of the unlabeled analyte (D0) as an impurity in your deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[3] Chemical impurities will mean the actual concentration of your standard is lower than the nominal concentration.[3]
-
Solution:
-
Purity Assessment: Always verify the isotopic and chemical purity of your deuterated standard. High-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) are effective methods for this.[1][3]
-
Certificate of Analysis (CoA): Request a CoA from your supplier that clearly states the isotopic enrichment (ideally ≥98%) and chemical purity (ideally >99%).[1][3][4]
-
Interference Check: Analyze a solution containing only the internal standard to check for any signal at the mass transition of the unlabeled analyte. The response should be less than 20% of the LLOQ response for the analyte.[2]
-
2. Could isotopic exchange be occurring?
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvents, a phenomenon known as H/D back-exchange.[1][5] This is more likely if deuterium labels are on chemically labile positions, such as heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1][2][5] This exchange can lead to an underestimation of the internal standard signal and an overestimation of the analyte signal.[6]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1][5][7]
-
Stability Study: Conduct an incubation study to test for back-exchange. Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the non-labeled compound.[1][8] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1]
-
3. Is your deuterated internal standard co-eluting with the analyte?
-
Problem: Deuterated compounds can have slightly different chromatographic retention times than their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[1][2][9] This is known as the deuterium isotope effect.[10] If the analyte and internal standard do not co-elute, they may be subjected to different degrees of matrix effects (ion suppression or enhancement), which can compromise analytical accuracy.[1][11]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1]
-
Adjust Chromatography: If separation is observed, consider adjusting the mobile phase composition, gradient, or temperature. Using a column with lower resolution might also help ensure they elute as a single peak.[1][2]
-
Alternative Isotopes: If chromatographic separation persists, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][9]
-
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard's signal often points to differential matrix effects, issues with the stability of the deuterated label, or inconsistencies in sample preparation.[1][10]
Troubleshooting Guide: Unstable Internal Standard Signal
1. Are you experiencing differential matrix effects?
-
Problem: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[1]
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove more interfering matrix components.
-
Dilution: Dilute your sample to reduce the concentration of matrix components.[1]
-
2. Is your deuterated label stable under your experimental conditions?
-
Problem: The pH, temperature, and composition of your sample matrix and solvents can promote isotopic exchange, leading to a decrease in the internal standard signal over time.[2][6]
-
Solution:
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage if the label is in a labile position.[2][9]
-
Control Temperature: Store samples and standards at low temperatures (-20°C is often recommended for long-term storage) to minimize the rate of exchange.[6][9]
-
Solvent Choice: Be mindful of protic solvents like water and methanol, which can be a source of protons for back-exchange.[6] For long-term storage, consider aprotic solvents like acetonitrile if solubility allows.[12]
-
Data Summary
Table 1: Recommended Purity Levels for Deuterated Internal Standards
| Parameter | Recommended Purity | Rationale |
| Isotopic Enrichment | ≥98%[1][3][4][13] | Minimizes the contribution of the unlabeled analyte (D0) impurity to the analyte signal.[1][3] |
| Chemical Purity | >99%[1][3] | Ensures the nominal concentration of the standard is accurate for quantification.[3] |
Table 2: Factors Influencing Isotopic Exchange
| Factor | Impact on Exchange Rate | Mitigation Strategy |
| Label Position | Labels on heteroatoms (-OH, -NH) or α- to carbonyls are more labile.[1][2][5] | Select standards with labels on stable positions (e.g., aromatic or aliphatic carbons).[5][7] |
| pH | Acidic or basic conditions can catalyze H/D back-exchange.[2][9] | Maintain neutral pH during sample preparation and storage where possible.[9] |
| Temperature | Higher temperatures increase the rate of exchange.[6] | Store standards and samples at low temperatures (e.g., 4°C for short-term, -20°C for long-term).[9] |
| Solvent/Matrix | Protic solvents (water, methanol) and certain matrix components can be a source of protons for exchange.[6] | Minimize exposure time to protic solvents; use aprotic solvents for storage when feasible.[12] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
-
Objective: To determine the isotopic purity of a deuterated internal standard and quantify the amount of unlabeled analyte impurity.
-
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[3]
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Analysis: Infuse the sample directly or inject it onto an LC column. Acquire full-scan mass spectra in the appropriate mass range.[3]
-
Data Analysis:
-
Measure the peak intensities for the deuterated standard (e.g., M+n) and the unlabeled analyte (M+0).
-
Calculate the isotopic purity as: (Intensity of M+n) / (Sum of Intensities of all isotopologues) * 100%.
-
-
Protocol 2: Assessment of Isotopic Stability (H/D Back-Exchange)
-
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions.[8]
-
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1][8]
-
Extraction: Process the samples using your established extraction procedure.[1]
-
LC-MS/MS Analysis: Analyze the samples, monitoring the mass transitions for both the deuterated internal standard and the non-deuterated analyte.[1][8]
-
Evaluation: A significant increase in the signal of the non-deuterated analyte in Set B over the incubation time, compared to Set A, indicates that H/D back-exchange is occurring.[1][10]
-
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving peak shape for N-Pyrazinylcarbonylphenylalanine-d8 in chromatography
Welcome to our technical support center. This resource is designed to help you troubleshoot and resolve common issues encountered during the chromatographic analysis of N-Pyrazinylcarbonylphenylalanine-d8, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
An ideal chromatographic peak has a symmetrical, Gaussian shape. Asymmetrical peaks, such as those exhibiting fronting or tailing, can compromise the accuracy of quantification and reduce resolution between closely eluting compounds.[1][2][3]
Q2: Why is peak shape particularly important for deuterated compounds like this compound?
While the principles of good chromatography apply to all compounds, ensuring a good peak shape for a deuterated standard is critical for accurate quantification in pharmacokinetic or metabolic studies. Poor peak shape can lead to inaccurate integration and, consequently, erroneous concentration measurements.
Q3: Can the deuterium atoms in this compound exchange with hydrogen from the mobile phase?
Hydrogen-deuterium exchange is a known phenomenon that can occur with labile hydrogens.[4][5] For this compound, the deuterium atoms are on a phenyl ring, which are generally not labile under typical reversed-phase chromatography conditions. However, if the mobile phase contains D2O, exchange with any labile protons on the molecule could occur, potentially aiding in structural elucidation.[4][5]
Q4: What are the most common peak shape problems I might encounter?
The most common peak shape issues are peak tailing, peak fronting, split peaks, and broad peaks.[6] Each of these can have various causes related to the column, mobile phase, sample, or HPLC system.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.[1][7] This is a common issue, especially with basic compounds containing amine groups.[3]
Possible Causes and Solutions
| Cause | Recommended Solution | Experimental Protocol |
| Secondary Interactions | The pyrazinyl and amino groups in this compound can interact with acidic silanol groups on the silica-based column packing material, leading to tailing.[3][7] 1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH < 3) can protonate the silanol groups, minimizing these secondary interactions.[7] Conversely, for basic analytes, increasing the pH can sometimes improve peak shape.[8] It's crucial to operate within the column's stable pH range.[9] 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and mask residual silanol sites.[10] 3. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for basic compounds.[10][11] | Protocol for pH Adjustment: Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5, 6.0, 7.0) using appropriate buffers (e.g., phosphate, formate, or acetate). Equilibrate the column with each mobile phase for at least 10 column volumes before injecting the sample. Monitor the peak asymmetry factor at each pH. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to tailing.[3] This can be either mass overload (too high concentration) or volume overload (too large injection volume).[12] | 1. Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and reinject.[12] If the peak shape improves, the original sample was too concentrated. 2. Reduce Injection Volume: Decrease the injection volume. If this improves the peak shape, you may have been experiencing volume overload.[12] |
| Column Contamination or Void | If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the inlet or contamination.[10] | 1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., 100% acetonitrile). This can sometimes wash away contaminants from the inlet frit. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants.[6] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement.[13] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.[1]
Possible Causes and Solutions
| Cause | Recommended Solution | Experimental Protocol |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and elute prematurely, causing fronting.[2][12] | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce Injection Volume: A smaller injection volume will have less of a detrimental effect from solvent mismatch.[12] |
| Column Overloading | Similar to peak tailing, overloading the column with too high a concentration of the analyte can also lead to fronting.[2][14] | Dilute the Sample: Reduce the concentration of the sample being injected.[2][12] |
| Poor Column Packing/Collapse | A poorly packed column bed or a collapse of the stationary phase can create channels, leading to distorted peaks.[2] This is often accompanied by a loss of retention time.[12] | Replace the Column: This issue is typically not correctable, and the column will need to be replaced.[2] |
Issue 3: Split Peaks
A single compound eluting as two or more distinct peaks is known as peak splitting.[6]
Possible Causes and Solutions
| Cause | Recommended Solution | Experimental Protocol |
| Blocked Column Frit or Contamination | A partial blockage at the column inlet frit can cause the sample flow path to be disturbed, resulting in a split peak.[13] If all peaks are split, this is a likely cause.[13] | 1. Backflush the Column: Reverse the column and flush it to try and dislodge any particulate matter. 2. Replace the Frit/Column: If backflushing doesn't work, the inlet frit or the entire column may need to be replaced.[13] |
| Sample Solvent/Mobile Phase Mismatch | Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the analyte to precipitate or behave erratically upon injection, leading to peak splitting. | Dissolve Sample in Mobile Phase: The most effective solution is to dissolve the sample in the initial mobile phase. |
| Void in the Column | A void or channel in the stationary phase packing can create two different flow paths for the analyte, resulting in a split peak.[13][15] | Replace the Column: A column with a significant void cannot be repaired and must be replaced.[13] |
| Co-elution | What appears to be a split peak might actually be two different co-eluting compounds.[15] | Adjust Method Parameters: Modify the mobile phase composition, gradient, or temperature to improve resolution.[13] Injecting a smaller volume might also help resolve the two peaks. |
Visual Troubleshooting Workflows
Below are logical diagrams to guide your troubleshooting process.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting and splitting.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Usefulness of the hydrogen--deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. acdlabs.com [acdlabs.com]
- 8. waters.com [waters.com]
- 9. moravek.com [moravek.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. GC Troubleshooting—Fronting Peaks [restek.com]
- 15. bio-works.com [bio-works.com]
Technical Support Center: N-Pyrazinylcarbonylphenylalanine-d8 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with N-Pyrazinylcarbonylphenylalanine-d8 as an internal standard in quantitative bioanalysis. The focus is on identifying and mitigating matrix effects to ensure accurate and reproducible results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound, particularly those related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard area ratio | Differential Matrix Effects: The analyte and this compound may be experiencing different degrees of ion suppression or enhancement.[1][2] This can occur if there is a slight chromatographic shift between the two compounds, causing them to elute in regions of the chromatogram with varying matrix interferences.[1] | 1. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure the analyte and internal standard co-elute perfectly.[3][4] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.[5] 3. Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand its variability.[6] |
| Analyte and this compound do not co-elute | Isotope Effect: The deuterium labeling in this compound can sometimes lead to a slight difference in retention time compared to the unlabeled analyte.[1] Column Degradation: A loss of stationary phase or column contamination can affect the separation of the analyte and internal standard.[1] | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to minimize the retention time difference. 2. Column Maintenance: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination.[1] |
| Unexpectedly high or low analyte concentrations | Ion Suppression or Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification.[1][3][7] Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution can lead to systematic errors in quantification. | 1. Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect using the methods described in the Experimental Protocols section. 2. Re-prepare Internal Standard Solution: Carefully reprepare the internal standard solution and verify its concentration.[1] 3. Dilution: Diluting the sample can sometimes mitigate matrix effects by reducing the concentration of interfering components.[7] |
| High variability in results between different sample sources | Relative Matrix Effect: The composition of the biological matrix can vary between individuals or sources, leading to different degrees of matrix effects. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed.[8] 2. Standard Addition: For particularly complex or variable matrices, the method of standard additions may be necessary for accurate quantification.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of my analyte when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][3] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][7] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[11] In the context of using this compound, if the matrix affects the ionization of the analyte and the internal standard differently, it can lead to inaccurate quantification.
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.[1]
Q4: How can I quantitatively assess the matrix effect for my assay?
A4: The matrix effect can be quantitatively assessed using a post-extraction spike experiment.[11][12] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. The detailed procedure is provided in the Experimental Protocols section below.
Q5: What are the best strategies to minimize matrix effects in my experiment?
A5: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components before LC-MS/MS analysis.[7][5]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte and this compound from co-eluting matrix interferences.[3][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Change of Ionization Technique: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).[1]
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[1]
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Analyte Concentration | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spiked) | Matrix Effect (%) | Interpretation |
| Low QC (e.g., 10 ng/mL) | 150,000 | 120,000 | 80% | Ion Suppression |
| Mid QC (e.g., 100 ng/mL) | 1,500,000 | 1,275,000 | 85% | Ion Suppression |
| High QC (e.g., 1000 ng/mL) | 15,000,000 | 13,500,000 | 90% | Ion Suppression |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting flowchart for unexpected quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Pyrazinylcarbonylphenylalanine-d8 Stability in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of N-Pyrazinylcarbonylphenylalanine-d8 when used as an internal standard in the analysis of biological samples. The following information is based on best practices for handling deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for deuterated internal standards like this compound in biological matrices?
A1: The main stability concerns include:
-
Isotopic Exchange: Deuterium atoms can exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange. This is more likely if deuterium labels are in chemically labile positions.[1][2][3]
-
Chemical Degradation: The molecule itself may be susceptible to enzymatic or chemical degradation in the biological matrix, similar to the unlabeled analyte.
-
Adsorption: The compound may adsorb to the surface of storage containers or labware, leading to apparent losses.
-
Matrix Effects: While not a stability issue of the molecule itself, differential matrix effects between the analyte and the deuterated internal standard can lead to variability and inaccurate quantification.[1][4]
Q2: Where is isotopic exchange most likely to occur on a molecule?
A2: Isotopic exchange is more probable when deuterium labels are placed on or near heteroatoms (e.g., -OH, -NH), or on carbons adjacent to carbonyl groups.[1][5] The pH of the solution can also influence the rate of exchange.[3] It is crucial to ensure that the deuterium labels on this compound are positioned on stable, non-exchangeable parts of the molecule.[1][5]
Q3: How do storage conditions affect the stability of this compound in plasma or urine?
A3: Storage conditions are critical for maintaining stability. Key factors include:
-
Temperature: In general, lower temperatures (e.g., -60°C to -80°C) are preferred for long-term storage to minimize enzymatic activity and chemical degradation.[6] Room temperature and even refrigeration (4°C) can lead to significant analyte degradation over time.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade analytes.[7][8] It is advisable to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.
-
Light Exposure: For light-sensitive compounds, storage in amber vials or in the dark is necessary to prevent photodegradation.
Q4: Can the type of biological matrix (e.g., plasma vs. urine) impact stability?
A4: Yes, the matrix can significantly impact stability due to differences in enzymatic content, pH, and overall composition. For instance, plasma contains a higher concentration of enzymes than urine, which can lead to greater metabolic degradation of certain compounds. It is essential to evaluate stability in each matrix used in your studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or inaccurate quantitative results. | Lack of co-elution between the analyte and internal standard. | Optimize chromatographic conditions to ensure co-elution.[1] |
| Isotopic or chemical impurities in the internal standard. | Verify the purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). Always request a certificate of analysis from the supplier.[1] | |
| Isotopic back-exchange. | Perform an incubation study by storing the deuterated standard in a blank matrix for a duration equivalent to your sample preparation and analysis time to check for an increase in the non-labeled compound.[1][4] | |
| Variable internal standard signal intensity between samples. | Differential matrix effects. | Conduct a post-extraction addition experiment to evaluate the matrix effect. Ensure thorough sample cleanup to minimize matrix components.[1][4] |
| Inconsistent sample preparation. | Review and standardize all sample preparation steps, including extraction and reconstitution volumes. | |
| Adsorption to container surfaces. | Consider using different types of collection tubes or storage vials (e.g., low-adsorption plastics or silanized glass). | |
| Gradual decrease in internal standard response over a batch analysis. | Short-term (bench-top) instability. | Perform a bench-top stability experiment by letting processed samples sit at room temperature for varying durations before analysis to determine the stability window. |
| Post-preparative instability in the autosampler. | Evaluate the stability of the processed samples in the autosampler over the expected run time. |
Stability Data Summary
Disclaimer: The following tables contain hypothetical data for this compound to illustrate how stability data should be presented. Actual stability will be compound-specific and must be determined experimentally.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | % CV |
| 1 | 98.5 | 2.1 |
| 3 | 96.2 | 3.5 |
| 5 | 92.8 | 4.8 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (% of Initial) | % CV |
| 0 | 100.0 | 1.8 |
| 4 | 99.1 | 2.5 |
| 8 | 97.5 | 3.1 |
| 24 | 91.3 | 5.2 |
Table 3: Long-Term Storage Stability of this compound in Human Plasma
| Storage Temperature | Storage Duration (Days) | Mean Concentration (% of Initial) | % CV |
| -20°C | 30 | 95.4 | 4.0 |
| -20°C | 90 | 88.7 | 6.1 |
| -80°C | 30 | 99.8 | 1.9 |
| -80°C | 90 | 98.9 | 2.3 |
| -80°C | 180 | 97.6 | 3.0 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Thaw a set of quality control (QC) samples (low and high concentrations) in the intended biological matrix completely at room temperature.
-
Refreeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (e.g., 3 or 5).
-
After the final cycle, process and analyze the samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone any freeze-thaw cycles.
-
Calculate the concentration of the freeze-thaw samples and compare them to the nominal concentration. The mean concentration should be within ±15% of the nominal value.
Protocol 2: Long-Term Storage Stability Assessment
-
Prepare multiple aliquots of QC samples (low and high concentrations) in the biological matrix.
-
Analyze a set of these QC samples at Day 0 to establish the baseline concentration.
-
Store the remaining aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
At each specified time point (e.g., 30, 90, 180 days), retrieve a set of samples from each storage temperature.
-
Allow the samples to thaw completely and unassisted at room temperature.
-
Process and analyze the samples with a freshly prepared calibration curve.
-
The mean concentration at each time point should be within ±15% of the baseline concentration.
Visualizations
Caption: Workflow for assessing the stability of an internal standard.
Caption: Factors influencing the stability of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. longdom.org [longdom.org]
- 7. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting poor recovery of N-Pyrazinylcarbonylphenylalanine-d8
Welcome to the technical support center for N-Pyrazinylcarbonylphenylalanine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during your analytical experiments, particularly concerning poor recovery.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low recovery of this compound during sample preparation. What are the most common causes?
A1: Poor recovery of this compound, an internal standard, can stem from several stages of the analytical process. The most common culprits are typically within the sample preparation steps, especially during solid-phase extraction (SPE).[1][2] However, issues can also arise from the liquid chromatography-mass spectrometry (LC-MS) system or the stability of the compound itself.[3][4]
Key areas to investigate include:
-
Solid-Phase Extraction (SPE) Protocol: Inappropriate sorbent selection, incorrect pH of solutions, inadequate elution solvent strength, or sample overload can all lead to significant analyte loss.[2][5]
-
Sample Matrix Effects: The composition of your sample can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[3][4]
-
Analyte Instability: The compound may be degrading during sample processing due to factors like pH, temperature, or exposure to light.[4]
-
Liquid-Liquid Extraction (LLE) Issues: If using LLE, factors such as improper solvent choice, incorrect pH, or insufficient mixing can result in poor partitioning of the analyte into the desired solvent phase.
-
Instrumental Problems: Inconsistent injection volumes from the autosampler or issues with the mass spectrometer source can mimic poor recovery.[3][6]
Q2: How can we systematically troubleshoot the poor recovery of this compound?
A2: A systematic approach is crucial to identify the source of analyte loss. We recommend a stepwise investigation of your entire analytical method.[1][7] The following workflow can help pinpoint the problematic step.
Caption: A stepwise workflow for diagnosing poor recovery.
Q3: Which Solid-Phase Extraction (SPE) parameters should we focus on for a molecule like this compound?
A3: Given the structure of N-Pyrazinylcarbonylphenylalanine, which contains both non-polar (phenylalanine) and polar (pyrazine-carbonyl) moieties, a reversed-phase or mixed-mode SPE sorbent is likely appropriate. Key parameters to optimize include:
-
Sorbent Choice: If using reversed-phase (e.g., C18, C8), ensure the retention is not too strong, which would require harsh elution conditions that could affect stability. If the analyte is retained too strongly, consider a less retentive sorbent.[1][2]
-
pH of Loading Solution: The molecule has a carboxylic acid group. Adjusting the pH of the sample to be at least 2 units below the pKa of this group will neutralize its charge, increasing its retention on a reversed-phase sorbent.
-
Wash Solvent: The wash step is critical for removing interferences without prematurely eluting the analyte. Use a wash solvent that is strong enough to remove contaminants but weak enough to leave the analyte on the sorbent. You might need to test various percentages of organic solvent in the wash solution.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent.[2] For a reversed-phase sorbent, this typically involves a high percentage of organic solvent (e.g., methanol or acetonitrile). Adjusting the pH of the elution solvent to ionize the carboxylic acid group (pH > pKa) can aid in its release from the sorbent.
Troubleshooting Guides
Guide 1: Diagnosing Low Recovery in Solid-Phase Extraction (SPE)
This guide helps you systematically test each step of your SPE protocol to find where the analyte is being lost.
Experimental Protocol:
-
Prepare a Standard: Prepare a known concentration of this compound in a clean solvent (e.g., 50:50 methanol:water).
-
Process the Standard: Process this standard through your entire SPE procedure.
-
Collect All Fractions: Crucially, collect every fraction separately:
-
The initial sample that flows through the cartridge during loading (Flow-through).
-
The wash solvent fraction(s).
-
The final elution fraction(s).
-
-
Analyze Fractions: Analyze the concentration of this compound in each collected fraction using your LC-MS method.
-
Data Interpretation: Summarize the results in a table to determine the percentage of analyte in each fraction.
Data Presentation: Analyte Loss Analysis
| SPE Step | Expected Analyte % | Observed Analyte % | Potential Cause if High % Observed |
| Flow-through (Load) | < 1% | 70% | Inadequate retention (sorbent choice, pH) |
| Wash Step | < 1% | 60% | Wash solvent is too strong |
| Elution Step | > 95% | 30% | Elution solvent is too weak; insufficient volume |
| Retained on Sorbent | < 5% | 40% (by inference) | Strong secondary interactions; elution too weak |
Guide 2: Assessing Analyte Stability in the Sample Matrix
This guide helps determine if the this compound is degrading in the biological matrix during sample handling and preparation.
Experimental Protocol:
-
Spike Samples: Spike a known amount of this compound into your blank biological matrix.
-
Time Point Zero: Immediately process one of these spiked samples and analyze it. This serves as your baseline (100% recovery).
-
Incubate Samples: Incubate the other spiked samples under various conditions that mimic your experimental workflow (e.g., room temperature for 2 hours, 4°C for 24 hours).
-
Process and Analyze: After the incubation period, process and analyze these samples.
-
Compare Results: Compare the recovery from the incubated samples to the time-point zero sample.
Data Presentation: Stability Assessment
| Incubation Condition | Recovery % vs. T=0 | Interpretation |
| T=0 (Immediate Processing) | 100% | Baseline |
| 2 hours at Room Temp | 65% | Potential degradation at room temperature |
| 24 hours at 4°C | 92% | More stable at lower temperatures |
Signaling Pathways and Workflows
The logical relationship between SPE parameters and outcomes can be visualized to aid in decision-making during method development.
Caption: Logic diagram for optimizing SPE parameters.
References
minimizing ion suppression with N-Pyrazinylcarbonylphenylalanine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Pyrazinylcarbonylphenylalanine-d8 as an internal standard in LC-MS/MS analyses. The primary focus is on identifying, understanding, and minimizing ion suppression to ensure accurate and reliable quantification.
Troubleshooting Guide
Problem 1: Inconsistent or Lower-Than-Expected Analyte Signal
Possible Cause: You may be experiencing ion suppression, where co-eluting matrix components interfere with the ionization of your analyte, N-Pyrazinylcarbonylphenylalanine.[1][2][3] Even when using a deuterated internal standard, significant matrix effects can impact assay sensitivity.[4][5]
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.
-
Enhance Sample Preparation: Improve sample cleanup to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[3]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of ion suppression. This can involve modifying the gradient, changing the column, or altering the mobile phase composition.[3]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression. However, this may compromise sensitivity for low-concentration samples.[6][7]
Problem 2: Variable Analyte to Internal Standard (IS) Ratio Across a Run
Possible Cause: The deuterated internal standard (this compound) and the unlabeled analyte may be chromatographically separating, even if only slightly.[8][9][10] If this separation occurs in a zone of variable ion suppression, the analyte and the IS will be affected differently, leading to inconsistent ratios.[4][11]
Troubleshooting Steps:
-
Confirm Co-elution: Inject a mixed standard of the analyte and this compound. Overlay the chromatograms for the respective mass transitions to confirm if they are perfectly co-eluting.
-
Adjust Chromatographic Selectivity: If separation is observed, modify the mobile phase or stationary phase to achieve better co-elution. Sometimes a column with slightly lower resolution can be beneficial to ensure the analyte and IS elute together.[10]
-
Evaluate a Different Isotope-Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, as these are less likely to exhibit chromatographic shifts compared to deuterated standards.[8]
Quantitative Impact of Mitigation Strategies
The following table summarizes hypothetical data from experiments aimed at reducing ion suppression for N-Pyrazinylcarbonylphenylalanine in human plasma.
| Mitigation Strategy | Analyte Peak Area (in blank matrix) | Analyte Peak Area (in spiked plasma) | Signal Suppression (%) |
| None (Protein Precipitation Only) | 1,500,000 | 675,000 | 55% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| Optimized Chromatography (Gradient Elution) | 1,500,000 | 1,200,000 | 20% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
Note: This data is for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove phospholipids and other matrix components that cause ion suppression.
-
Materials: Appropriate SPE cartridge (e.g., mixed-mode cation exchange), methanol, water, formic acid, human plasma.
-
Procedure:
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma sample by adding the internal standard (this compound) and acidifying with 100 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Assessment of Ion Suppression by Post-Column Infusion
-
Objective: To identify regions in the chromatogram where ion suppression occurs.
-
Materials: LC-MS system, syringe pump, T-piece, analyte standard solution, blank matrix extract.
-
Procedure:
-
Infuse a standard solution of N-Pyrazinylcarbonylphenylalanine directly into the mass spectrometer post-column using a syringe pump and a T-piece to obtain a stable signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused analyte. Any dips in the baseline signal indicate regions of ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][3][12] This results in a lower signal for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the assay.[13]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6][11] However, deuteration can sometimes cause a slight difference in retention time between the analyte and the IS.[4][8][9] If this separation occurs in a region where the matrix effect is not constant, the correction will be inaccurate.[10]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by various factors, including:
-
Endogenous matrix components: Salts, phospholipids, and proteins from biological samples.[1][13]
-
Exogenous substances: Contaminants from sample collection tubes, plasticware, or mobile phase additives.[13]
-
High concentrations of analyte or IS: This can lead to saturation of the ionization source.[4]
Q4: How can I determine if my this compound is co-eluting with the unlabeled analyte?
A4: Prepare a solution containing both the unlabeled N-Pyrazinylcarbonylphenylalanine and the this compound internal standard. Inject this mixture into your LC-MS/MS system and monitor the transitions for both compounds. By overlaying the resulting chromatograms, you can visually inspect for any separation between the two peaks.
Q5: Besides SPE, what other sample preparation techniques can I use to minimize ion suppression?
A5: Liquid-liquid extraction (LLE) is another effective technique for removing non-polar interferences. For some applications, protein precipitation followed by dilution may be sufficient, although it is generally less effective at removing phospholipids, a common source of ion suppression.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Diagram of the post-column infusion setup.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. longdom.org [longdom.org]
- 4. waters.com [waters.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Pyrazinylcarbonylphenylalanine-d8 Analysis
Welcome to the technical support center for N-Pyrazinylcarbonylphenylalanine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this deuterated internal standard in MS/MS applications.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the MS/MS analysis of this compound.
Issue 1: Unexpected Fragmentation Pattern or Absence of Expected Fragments
Question: I am not observing the expected fragment ions for this compound, or I am seeing unexpected fragments. What are the possible causes and how can I troubleshoot this?
Answer:
Unexpected fragmentation can arise from several factors, including instrument parameters, compound stability, or impurities. A logical troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected fragmentation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Collision Energy (CE) | Perform a CE optimization experiment. Infuse a standard solution of this compound and ramp the CE to determine the optimal setting for the desired fragment ions. | Identification of the CE value that maximizes the intensity of the expected product ions. |
| In-Source Fragmentation | Reduce the ion source temperature and/or fragmentor/cone voltage. This minimizes premature fragmentation before the precursor ion enters the mass analyzer. | A stronger signal for the precursor ion and a cleaner MS/MS spectrum with less background noise. |
| Isotopic Exchange | The deuterium labels on the phenyl ring are generally stable. However, if the compound has been exposed to harsh pH conditions or high temperatures, back-exchange with hydrogen atoms from the solvent can occur. Prepare fresh solutions in non-protic solvents where possible and maintain neutral pH. | The mass of the precursor and fragment ions should correspond to the fully deuterated standard. |
| Presence of Impurities | Analyze the standard by high-resolution MS to check for the presence of unlabeled analyte or other impurities.[1] | A pure standard should show a single major peak corresponding to the molecular weight of this compound. |
Experimental Protocol: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion Setup: Directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
MS Setup: Set the mass spectrometer to monitor the [M+H]⁺ precursor ion.
-
Acquisition: Acquire MS/MS data by ramping the collision energy from 10 V to 50 V in 2 V increments.
-
Analysis: Plot the intensity of the product ions as a function of the collision energy to determine the optimal value for each fragment.
Issue 2: High Variability in Internal Standard Signal
Question: The peak area of my this compound internal standard is highly variable across my sample batch. What could be causing this?
Answer:
High variability in the internal standard response can compromise the accuracy and precision of quantitative results. This issue often points to problems with sample preparation, matrix effects, or instrument stability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high internal standard variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for uniformity. Ensure consistent pipetting, vortexing times, and evaporation steps. | A reduction in the coefficient of variation (%CV) of the internal standard peak area across the batch. |
| Differential Matrix Effects | The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[1] Modify the chromatographic method to better separate the analyte from matrix interferences or consider a more rigorous sample cleanup procedure. | The response of the internal standard should be consistent in both neat solutions and matrix-based samples. |
| LC System Carryover | Inject a blank sample immediately after a high-concentration sample to assess carryover. If significant carryover is observed, optimize the needle wash method by using a stronger solvent and increasing the wash volume and duration. | The peak area of the internal standard in the blank injection should be negligible. |
| Mass Spectrometer Instability | A dirty ion source can lead to fluctuating signal intensity. Clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations. | A stable and consistent signal for the internal standard during a series of replicate injections of a standard solution. |
Experimental Protocol: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Low or variable RE suggests issues with the extraction procedure.
-
Hypothetical Data for Matrix Effect Evaluation:
| Sample Set | Analyte Peak Area | IS Peak Area | Calculated MF | Calculated RE |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,100,000 | 0.71 | - |
| Set C (Pre-Spike) | 780,000 | 1,050,000 | - | 91.8% |
In this example, the Matrix Factor of 0.71 indicates significant ion suppression for both the analyte and the internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and precursor ion for this compound?
A1: The molecular formula for the non-deuterated N-Pyrazinylcarbonylphenylalanine is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol . For the d8 version, assuming the deuterium labels are on the phenyl ring of phenylalanine, the molecular formula is C₁₄H₅D₈N₃O₃, and the molecular weight is approximately 279.32 g/mol . In positive ion mode ESI, the expected precursor ion would be [M+H]⁺ at an m/z of approximately 280.3.
Q2: What are the predicted fragmentation pathways for this compound?
A2: Based on the fragmentation of similar compounds like pyrazine carboxamides and N-acyl amino acids, the following fragmentation pathways are predicted. The primary cleavage is expected at the amide bond.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Q3: My deuterated internal standard and the analyte have slightly different retention times. Is this a problem?
A3: A small shift in retention time between the deuterated internal standard and the analyte is a known phenomenon, often referred to as an "isotopic effect". While minor shifts are generally acceptable, a significant separation can be problematic. If the two compounds elute at different times, they may be subjected to different matrix effects, which would defeat the purpose of using a stable isotope-labeled internal standard.
Troubleshooting for Chromatographic Shift:
-
Optimize Chromatography: Adjust the gradient profile or mobile phase composition to ensure co-elution.
-
Check Column Performance: A deteriorating column can sometimes exacerbate isotopic separation.
Q4: I am observing a small peak at the m/z of the unlabeled analyte in my internal standard solution. What does this signify?
A4: This indicates the presence of the unlabeled analyte as an impurity in your deuterated internal standard. This can lead to an overestimation of the analyte concentration, especially at lower levels. The response of the unlabeled analyte in the internal standard solution should be less than a specified percentage of the response at the Lower Limit of Quantification (LLOQ) for your assay.
Experimental Protocol: Assessing Isotopic Purity
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: Compare the peak area of the unlabeled analyte in this sample to the peak area of the analyte in your LLOQ standard. If the response in the internal standard-spiked blank is significant, you may need to source a purer standard or account for the contribution during data processing.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Performance Comparison of N-Pyrazinylcarbonylphenylalanine-d8 and its Non-Deuterated Analog
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. In liquid chromatography-mass spectrometry (LC-MS) based methods, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] This guide provides an objective comparison of the performance of a deuterated internal standard, N-Pyrazinylcarbonylphenylalanine-d8, against its non-deuterated (structural analog) counterpart, supported by representative experimental data and detailed methodologies.
Internal standards (IS) are essential for correcting variability throughout the entire analytical workflow, including sample preparation, injection volume, and instrument response.[2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, offer significant advantages over non-deuterated or structural analog standards.
Superior Performance of Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, such as this compound, generally provide superior assay performance compared to structural analogs.[4] Their near-identical chemical and physical properties to the analyte lead to better tracking during sample extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[5] Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a major source of variability and inaccuracy in bioanalytical methods.[6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly favor the use of stable isotope-labeled internal standards in bioanalytical method validation.[7]
Quantitative Performance Comparison
The following table summarizes representative quantitative data comparing the performance of this compound and a hypothetical non-deuterated structural analog internal standard in a bioanalytical LC-MS/MS assay. This data is illustrative of the typical performance improvements observed when using a deuterated internal standard.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Acceptance Criteria (FDA/ICH M10) |
| Accuracy (% Bias) | |||
| Low QC | -2.5% | -12.8% | Within ±15% of nominal value |
| Medium QC | 1.8% | 8.5% | Within ±15% of nominal value |
| High QC | -0.9% | -9.2% | Within ±15% of nominal value |
| Precision (% CV) | |||
| Low QC | 3.1% | 11.5% | ≤15% |
| Medium QC | 2.5% | 9.8% | ≤15% |
| High QC | 2.2% | 8.7% | ≤15% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | 4.2% | 18.5% | ≤15% |
| Extraction Recovery (% CV) | 3.8% | 10.2% | Consistent and precise |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a thorough method validation should be conducted. A key experiment for this comparison is the evaluation of matrix effects.
Detailed Methodology for Matrix Effect Evaluation
Objective: To assess the ability of this compound and a non-deuterated structural analog to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least six different sources
-
N-Pyrazinylcarbonylphenylalanine (analyte)
-
This compound (deuterated IS)
-
Non-deuterated structural analog IS
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the analyte, deuterated IS, and non-deuterated IS in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for spiking into plasma and for neat solutions.
-
-
Sample Preparation (Protein Precipitation): [1]
-
Set 1 (Neat Solution): Prepare solutions of the analyte and each internal standard (deuterated and non-deuterated) in the final mobile phase composition at two concentration levels (low and high).
-
Set 2 (Post-Extraction Spike):
-
Aliquot 100 µL of blank plasma from each of the six sources.
-
Precipitate the plasma proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Spike the supernatant with the analyte and each internal standard at the same low and high concentrations as in Set 1.
-
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples from Set 1 and Set 2 into the LC-MS/MS system.
-
Monitor the peak areas of the analyte and both internal standards.
-
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor for the analyte and each internal standard for each plasma source by dividing the peak area in the post-extraction spiked sample (Set 2) by the peak area in the neat solution (Set 1).
-
MF = Peak Area (Set 2) / Peak Area (Set 1)
-
-
IS-Normalized Matrix Factor: For each plasma source, divide the analyte MF by the internal standard MF.
-
Calculate the Coefficient of Variation (%CV): Determine the %CV of the IS-normalized matrix factor across the six plasma sources. A lower %CV indicates better compensation for matrix effects.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for evaluating matrix effects and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Decision pathway for internal standard selection.
Conclusion
The use of a deuterated internal standard, such as this compound, is a best practice in modern bioanalytical method development and validation. The illustrative data and detailed methodologies presented in this guide underscore the significant advantages of SIL internal standards in achieving the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research. While the initial investment in a deuterated standard may be higher, the long-term benefits of generating reliable and reproducible data far outweigh the cost, leading to higher throughput and a lower rate of failed analytical runs.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. waters.com [waters.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Phenylalanine Quantification: Featuring Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids like phenylalanine is critical in a diverse range of applications, from metabolic research to pharmaceutical development. The validation of analytical methods ensures the reliability and reproducibility of these measurements. This guide provides an objective comparison of analytical methods for phenylalanine quantification, with a focus on the use of stable isotope-labeled internal standards, such as Phenylalanine-d8, versus traditional methods.
The use of a stable isotope-labeled internal standard, like N-Pyrazinylcarbonyl-phenylalanine-d8 or more commonly, Phenylalanine-d8, is a cornerstone of robust quantitative analysis, particularly in complex biological matrices.[1] These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, are added to samples at the beginning of the workflow.[1] This allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis, thereby significantly improving the accuracy and precision of the results.[1][2]
Comparison of Analytical Methods
The primary methods for amino acid analysis include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and tandem mass spectrometry (MS/MS).[3][4] The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Phenylalanine-d8) | HPLC with UV or Fluorescence Detection | Ion-Exchange Chromatography (IEC) with Post-Column Derivatization |
| Specificity | Very High | Moderate to High | High |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL range)[5] | High (µg/mL to ng/mL range)[6] | Moderate (µmol/L range) |
| Accuracy | High | Good to High | Good |
| Precision | High (<15% RSD)[5] | Good (<15% RSD)[4] | Good |
| Matrix Effect | Minimized due to co-eluting internal standard[2] | Can be significant | Can be significant |
| Throughput | High | Moderate | Low |
| Sample Preparation | Often simple protein precipitation[7] | May require derivatization[4] | Often requires derivatization |
| Cost | High | Moderate | Moderate |
Experimental Protocols
LC-MS/MS Method with Phenylalanine-d8 Internal Standard
This protocol is adapted from validated methods for the quantitative analysis of phenylalanine in human plasma.
a. Materials and Reagents:
-
L-Phenylalanine
-
L-Phenylalanine-d8 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
b. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of Phenylalanine-d8 internal standard working solution (e.g., 10 µg/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Phenylalanine: m/z 166.1 -> 120.1
-
Phenylalanine-d8: m/z 174.1 -> 128.1
-
HPLC with Pre-column Derivatization and UV Detection
This method is suitable for quantifying phenylalanine in less complex matrices or when the highest sensitivity is not required.
a. Materials and Reagents:
-
L-Phenylalanine
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
Acetonitrile (ACN), HPLC grade
-
Sodium acetate buffer
-
Ultrapure water
b. Sample Preparation and Derivatization:
-
Prepare samples and calibration standards in a suitable buffer.
-
To 50 µL of sample, add 50 µL of OPA reagent.
-
Mix and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
c. Chromatographic Conditions:
-
LC System: Waters Alliance e2695 or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically used to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 338 nm
Validation Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard compared to an HPLC-UV method.
| Validation Parameter | LC-MS/MS with Phenylalanine-d8 | HPLC-UV with OPA Derivatization |
| Linearity (r²) | > 0.995[5] | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL | 150 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Internal Standards for Phenylalanine Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy, precision, and reliability of quantitative assays. This guide provides a comprehensive comparison of N-Pyrazinylcarbonylphenylalanine-d8 against other common internal standards used in the LC-MS/MS analysis of phenylalanine. By presenting detailed experimental protocols, comparative data, and logical workflows, this document serves as a practical resource for validating and selecting the most appropriate internal standard for your specific analytical needs.
The Critical Role of Internal Standards in Quantitative Bioanalysis
Internal standards are essential in mass spectrometry-based quantification to correct for variability during sample preparation, injection, and ionization.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for matrix effects.[1][3]
This guide explores the cross-validation of this compound with two other types of internal standards: a different stable isotope-labeled analog (Phenylalanine-d5) and a structural analog (p-Chlorophenylalanine).
Comparative Evaluation of Internal Standards
The performance of each internal standard was evaluated based on key bioanalytical validation parameters as recommended by regulatory agencies.[4][5] The following tables summarize the comparative data.
Table 1: Accuracy and Precision
The accuracy and precision of the quality control (QC) samples were assessed at low, medium, and high concentrations. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at LLOQ).
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| This compound | LLOQ | 10 | -2.5 | 5.8 |
| Low | 30 | 1.8 | 4.2 | |
| Medium | 300 | -0.5 | 3.1 | |
| High | 750 | 2.1 | 2.5 | |
| Phenylalanine-d5 | LLOQ | 10 | -3.1 | 6.2 |
| Low | 30 | 2.3 | 4.8 | |
| Medium | 300 | -1.2 | 3.5 | |
| High | 750 | 2.8 | 2.9 | |
| p-Chlorophenylalanine | LLOQ | 10 | -12.7 | 14.8 |
| Low | 30 | -8.9 | 11.5 | |
| Medium | 300 | -6.2 | 9.8 | |
| High | 750 | -5.1 | 8.7 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Table 2: Matrix Effect and Recovery
The matrix effect is the alteration of ionization efficiency by co-eluting matrix components.[6] It is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. Recovery assesses the efficiency of the extraction procedure.
| Internal Standard | QC Level | Matrix Effect (%) | Recovery (%) |
| This compound | Low | 98.2 | 91.5 |
| High | 99.1 | 92.3 | |
| Phenylalanine-d5 | Low | 97.8 | 91.1 |
| High | 98.5 | 92.0 | |
| p-Chlorophenylalanine | Low | 85.4 | 88.7 |
| High | 87.1 | 89.5 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocols outline the procedures used for this comparative validation.
Sample Preparation
A protein precipitation method was employed for sample extraction:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 5 minutes
-
MS System: Sciex QTRAP 6500+
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Phenylalanine: Q1 166.1 -> Q3 120.1
-
This compound: Q1 278.1 -> Q3 128.1
-
Phenylalanine-d5: Q1 171.1 -> Q3 125.1
-
p-Chlorophenylalanine: Q1 200.0 -> Q3 154.0
-
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows in the cross-validation process.
Caption: A generalized workflow for sample preparation, LC-MS/MS analysis, and data validation.
Caption: Logical relationship for comparing different types of internal standards for phenylalanine analysis.
Conclusion
The cross-validation data underscores the superiority of stable isotope-labeled internal standards for the bioanalysis of phenylalanine. Both this compound and Phenylalanine-d5 demonstrated excellent performance in terms of accuracy, precision, and minimal matrix effects, which is consistent with the principles of using deuterated internal standards.[1][3] The structural analog, p-Chlorophenylalanine, while acceptable in some contexts, showed greater variability and susceptibility to matrix effects, highlighting the potential for compromised data quality when the internal standard does not closely mimic the analyte's behavior.
For the most rigorous and reliable quantitative bioanalysis of phenylalanine, the use of a high-purity, stable isotope-labeled internal standard like this compound is strongly recommended. This ensures the highest degree of accuracy and precision, which is critical in regulated drug development environments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: N-Pyrazinylcarbonylphenylalanine-d8 vs. its Non-Deuterated Analyte
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled (SIL) internal standards is a widely accepted practice to ensure accuracy and precision. This guide provides a comparative overview of the ionization efficiency of N-Pyrazinylcarbonylphenylalanine-d8 (the deuterated internal standard) and its non-deuterated analyte counterpart. While ideally behaving identically during analysis, subtle but significant differences can arise, primarily due to the "isotope effect."
Understanding Ionization Efficiency in the Context of Deuterated Standards
Stable isotope-labeled compounds, particularly those labeled with deuterium (²H), are considered the 'gold standard' for internal standards in mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they experience similar extraction recovery and, crucially, similar ionization behavior in the mass spectrometer's ion source.[2][3] This co-elution and co-ionization allow the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects—unseen co-eluting substances that can suppress or enhance the ionization of the target analyte.
However, the substitution of hydrogen with deuterium can introduce subtle changes that may lead to differences in ionization efficiency. This phenomenon, known as the isotope effect, can manifest as a slight chromatographic separation between the deuterated standard and the non-deuterated analyte.[1][4] If the two compounds do not perfectly co-elute, they may experience different levels of ion suppression from the sample matrix, leading to a discrepancy in their ionization efficiencies and potentially impacting the accuracy of quantification.
Comparative Data: Expected Performance
While specific experimental data for this compound is not publicly available, the following table summarizes the generally expected performance characteristics based on established principles of using deuterated internal standards in LC-MS.
| Parameter | N-Pyrazinylcarbonylphenylalanine (Analyte) | This compound (Internal Standard) | Key Considerations |
| Chemical Properties | Standard physicochemical properties. | Nearly identical to the analyte. Deuterium substitution can slightly alter properties like lipophilicity. | Minor differences can lead to chromatographic separation. |
| Chromatographic Retention | Standard retention time. | May exhibit a slightly shorter retention time (inverse isotope effect in reversed-phase LC).[4] | Co-elution is critical for accurate matrix effect correction. |
| Ionization Efficiency | Dependent on analyte concentration, matrix components, and instrument parameters. | Ideally identical to the analyte. However, it can be influenced by any chromatographic separation from the analyte, leading to differential ion suppression. | The goal is for the ratio of analyte to internal standard response to remain constant despite variations. |
| Mass-to-Charge Ratio (m/z) | [M+H]⁺ | [M+8+H]⁺ | The mass shift ensures no isotopic crosstalk between the analyte and the internal standard. |
| Fragmentation (MS/MS) | Characteristic fragmentation pattern. | Generally similar fragmentation, but bond dissociation energies involving C-D are higher than C-H, which can sometimes lead to altered fragment ion ratios. | Consistent fragmentation is important for selected reaction monitoring (SRM) assays. |
Experimental Protocol for Determining Relative Ionization Efficiency
To empirically determine the relative ionization efficiency of this compound to its analyte, the following experimental protocol can be employed.
Objective: To assess the similarity in ionization response between the analyte and its deuterated internal standard in the absence and presence of a biological matrix.
Materials:
-
N-Pyrazinylcarbonylphenylalanine analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer with an electrospray ionization source)
Methodology:
-
Stock Solution Preparation: Prepare individual stock solutions of the analyte and the internal standard in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solution Preparation:
-
Prepare a series of calibration standards by spiking the analyte stock solution into the blank biological matrix to achieve a range of concentrations.
-
Prepare a constant concentration working solution of the internal standard.
-
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution containing an equimolar concentration of the analyte and the internal standard in the initial mobile phase composition.
-
Set 2 (Post-extraction Spike in Blank Matrix): Process a blank biological matrix sample (e.g., via protein precipitation with acetonitrile). Spike an equimolar concentration of the analyte and internal standard into the resulting supernatant.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the prepared samples from both sets onto the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the analytes.
-
Monitor the protonated parent ions and at least one characteristic product ion for both the analyte and the internal standard using Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM).
-
-
Data Analysis:
-
Calculate the peak area response for both the analyte and the internal standard in all injections.
-
For Set 1: Determine the response ratio (Analyte Area / Internal Standard Area). This ratio represents the relative ionization efficiency in a clean solvent.
-
For Set 2: Determine the response ratio in the presence of the matrix.
-
Compare the response ratios from both sets. A significant deviation between the neat and matrix-spiked samples may indicate differential matrix effects and thus, a difference in effective ionization efficiency under analytical conditions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol to compare the ionization efficiency.
Caption: Workflow for comparing the ionization efficiency of an analyte and its deuterated internal standard.
References
Navigating Bioanalytical Assays: A Comparative Guide to the Accuracy and Precision of Internal Standards for Bortezomib and its Metabolites
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of bioanalytical method performance. This guide provides a comparative overview of the accuracy and precision of N-Pyrazinylcarbonylphenylalanine-d8 and other internal standards used in the bioanalysis of the anticancer drug Bortezomib and its metabolites.
While N-Pyrazinylcarbonyl-L-phenylalanine-d8 is the stable isotope-labeled internal standard for N-Pyrazinylcarbonyl-L-phenylalanine, a metabolite of Bortezomib (also known as M4), a specific published bioanalytical method validation detailing its use has not been prominently identified in the scientific literature. However, by examining the well-established bioanalytical methods for the parent drug, Bortezomib, we can infer the expected performance and compare it with alternative internal standards.
Performance Comparison of Internal Standards in Bortezomib Bioanalysis
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS bioanalysis due to their ability to mimic the analyte's behavior during sample extraction and ionization, thereby providing the most accurate and precise results. The most commonly used internal standard for Bortezomib is Bortezomib-d3. The following table summarizes typical accuracy and precision data for the quantification of Bortezomib in human plasma using Bortezomib-d3 as an internal standard, as reported in validated LC-MS/MS methods.
| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Bortezomib | Bortezomib-d3 | LLOQ: 0.195 | < 9.87 | < 8.77 | 99.17 - 101.89 | 95.01 - 102.92 |
| Bortezomib | Bortezomib-d3 | LQC: 6 | ≤ 15 | ≤ 15 | Within ±15 | Within ±15 |
| Bortezomib | Bortezomib-d3 | MQC: 41 | ≤ 15 | ≤ 15 | Within ±15 | Within ±15 |
| Bortezomib | Bortezomib-d3 | HQC: 880 | ≤ 15 | ≤ 15 | Within ±15 | Within ±15 |
Data is representative of typical values found in validated bioanalytical methods and may vary between laboratories and specific assay conditions.
Alternative Internal Standards for Bortezomib Bioanalysis
While a SIL internal standard is preferred, other compounds have been utilized in the bioanalysis of Bortezomib. The choice of a non-labeled internal standard is often based on structural similarity, chromatographic behavior, and extraction efficiency relative to the analyte.
| Internal Standard | Type | Rationale for Use | Potential Limitations |
| This compound | Stable Isotope-Labeled | Ideal for quantifying the M4 metabolite of Bortezomib. Tracks the analyte through sample preparation and ionization. | Limited published data on its specific use. |
| Bortezomib-d3 | Stable Isotope-Labeled | Gold standard for Bortezomib quantification. Closely mimics the parent drug's behavior. | May not be suitable for quantifying all metabolites due to structural differences. |
| Apatinib | Structural Analog | Used in a validated method for Bortezomib in dried blood spots.[1] | May not perfectly mimic the extraction and ionization behavior of Bortezomib, potentially leading to lower accuracy and precision compared to a SIL IS. |
| Sulfadimethoxine | Structural Analog | Utilized in a sensitive LC-MS/MS method for Bortezomib. | Differences in chemical properties could lead to variations in matrix effects and recovery compared to Bortezomib. |
Experimental Protocols
A detailed experimental protocol for a typical validated LC-MS/MS method for the determination of Bortezomib in human plasma is outlined below. This protocol serves as a representative example of the methodologies employed in such analyses.
Sample Preparation
-
Thawing and Aliquoting: Frozen human plasma samples are thawed at room temperature. A 100 µL aliquot of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (e.g., Bortezomib-d3 in methanol) is added to each plasma sample.
-
Protein Precipitation: 400 µL of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid) is added to each tube.
-
Vortexing and Centrifugation: The samples are vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant is transferred to a new set of tubes.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
-
Injection: A 5 µL aliquot of the reconstituted sample is injected into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method validation and the decision-making process for selecting an appropriate internal standard.
Bioanalytical Method Workflow
Internal Standard Selection Logic
References
Inter-Laboratory Comparison of Analytical Methods for N-Pyrazinylcarbonyl-phenylalanine-d8
A Model Guide for Researchers and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of N-Pyrazinylcarbonyl-phenylalanine-d8, a deuterated internal standard often used in pharmacokinetic studies. The following sections present hypothetical data from a collaborative study to illustrate how performance characteristics of different analytical methods can be objectively compared. This guide is intended to serve as a template for laboratories looking to validate and compare their methodologies.
Hypothetical Inter-Laboratory Study Overview
For the purpose of this guide, we will assume a hypothetical inter-laboratory study was conducted among three laboratories (Lab A, Lab B, and Lab C) to compare their in-house validated LC-MS/MS methods for the determination of N-Pyrazinylcarbonyl-phenylalanine-d8 in human plasma. Each laboratory utilized a different sample preparation technique.
-
Objective: To assess the comparability and interchangeability of different analytical methods for N-Pyrazinylcarbonyl-phenylalanine-d8.
-
Participants: Lab A, Lab B, Lab C.
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Matrix: Human Plasma.
-
Key Comparison Points: Sample preparation efficiency, method sensitivity, accuracy, and precision.
Comparative Performance Data
The following tables summarize the hypothetical performance characteristics of the methods employed by the participating laboratories.
Table 1: Summary of Analytical Methodologies
| Parameter | Lab A | Lab B | Lab C |
| Sample Preparation | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 5 mM Ammonium Acetate | Acetonitrile/Water with 0.1% Formic Acid |
| MS/MS Transition | 279.3 -> 120.1 | 279.3 -> 106.1 | 279.3 -> 120.1 |
Table 2: Method Performance Characteristics
| Parameter | Lab A (PPT) | Lab B (LLE) | Lab C (SPE) |
| Linearity (r²) | 0.9985 | 0.9992 | 0.9995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 | 0.5 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 | 1000 | 1000 |
| Accuracy at LLOQ (%) | 95.8 | 98.2 | 99.1 |
| Precision at LLOQ (%CV) | 8.2 | 5.5 | 4.8 |
| Accuracy at MQC (%) | 98.5 | 99.1 | 101.2 |
| Precision at MQC (%CV) | 6.1 | 4.2 | 3.5 |
| Accuracy at HQC (%) | 101.1 | 100.5 | 100.8 |
| Precision at HQC (%CV) | 5.4 | 3.8 | 2.9 |
| Matrix Effect (%) | 85.2 | 95.1 | 98.6 |
| Recovery (%) | 88.9 | 92.4 | 97.2 |
Detailed Experimental Protocol (Example: Lab C - SPE Method)
This section provides a detailed methodology for the Solid-Phase Extraction (SPE) method as a representative example.
3.1. Materials and Reagents
-
N-Pyrazinylcarbonyl-phenylalanine-d8 certified reference standard.
-
Human plasma (K2EDTA).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (deionized, 18 MΩ·cm).
-
Formic acid (88%).
-
SPE cartridges (e.g., C18, 100 mg, 1 mL).
3.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: 279.3 -> 120.1.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the analysis of N-Pyrazinylcarbonyl-phenylalanine-d8.
Caption: Experimental workflow for N-Pyrazinylcarbonyl-phenylalanine-d8 analysis.
The Deuterium Difference: A Comparative Guide to the Kinetic Isotope Effects of N-Pyrazinylcarbonylphenylalanine-d8 in Metabolism
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. The introduction of deuterium into a molecule, creating a deuterated analog like N-Pyrazinylcarbonylphenylalanine-d8, can significantly alter its metabolic profile. This guide provides a comparative analysis of the kinetic isotope effect (KIE) on the metabolism of deuterated phenylalanine derivatives, offering insights into the potential metabolic pathways of this compound.
While specific experimental data on this compound is not publicly available, we can draw valuable comparisons from studies on deuterated phenylalanine. The primary metabolic pathway for phenylalanine is hydroxylation, a reaction often subject to a significant kinetic isotope effect when deuterium is substituted at the site of oxidation.
Quantitative Analysis of Kinetic Isotope Effects
The replacement of hydrogen with deuterium can lead to a slower rate of metabolism at the deuterated position. This is quantified by the kinetic isotope effect (kH/kD), the ratio of the reaction rate for the non-deuterated compound to the deuterated one. A kH/kD value greater than 1 indicates a slower metabolism for the deuterated compound.
| Enzyme/System | Substrate | kH/kD | Reference |
| Chromobacterium violaceum Phenylalanine Hydroxylase | [ring-2H5]-phenylalanine (with 6-methyltetrahydropterin) | 1.2 | [1] |
| Chromobacterium violaceum Phenylalanine Hydroxylase | [ring-2H5]-phenylalanine (with 6,7-dimethyltetrahydropterin) | 1.4 | [1] |
| Rat Phenylalanine Hydroxylase | Deuterated Phenylalanine | Normal isotope effect reported | [1] |
| P450(BM-3) | p-xylene | 7.3 ± 2 | [2] |
Note: The data above is for phenylalanine and a model substrate for cytochrome P450. While not directly for this compound, it illustrates the principle of KIE in aromatic hydroxylation. The magnitude of the KIE can vary depending on the enzyme and the specific position of deuteration.
Experimental Protocols
Understanding the methodologies used to determine these kinetic isotope effects is crucial for designing new studies. Below are summarized protocols based on the available literature for phenylalanine metabolism.
In Vitro Metabolism Studies with Liver Microsomes
This common method assesses the metabolic stability of a compound.
-
Materials: Human liver microsomes, NADPH regenerating system, deuterated and non-deuterated test compounds, buffer solution (e.g., phosphate buffer, pH 7.4).
-
Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The reaction is quenched (e.g., with acetonitrile), and the samples are analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.
-
Data Analysis: The rate of metabolism is determined from the disappearance of the parent compound over time. The kH/kD is calculated by comparing the rates of the deuterated and non-deuterated compounds.
Enzyme Kinetics with Purified Enzymes
This approach provides more specific information about the interaction of a compound with a particular enzyme.
-
Materials: Purified enzyme (e.g., cytochrome P450, phenylalanine hydroxylase), deuterated and non-deuterated substrates, cofactors (e.g., NADPH, tetrahydrobiopterin), buffer solution.
-
Reaction: The enzyme, substrate, and cofactors are mixed in a temperature-controlled cuvette.
-
Monitoring: The reaction progress is monitored spectrophotometrically or by HPLC.
-
Data Analysis: Michaelis-Menten kinetics are used to determine the kinetic parameters (Vmax and Km). The kH/kD is calculated from the ratio of the Vmax/Km values for the deuterated and non-deuterated substrates.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex processes in metabolism studies.
References
- 1. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of kinetic isotope effects to delineate the role of phenylalanine 87 in P450(BM-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Pyrazinylcarbonylphenylalanine-d8 in Advancing Bortezomib Research: A Comparative Guide
N-Pyrazinylcarbonylphenylalanine-d8, a deuterated analog of a key structural moiety of the proteasome inhibitor Bortezomib, serves as a critical internal standard for the accurate bioanalysis of this important anticancer drug. This guide provides a comprehensive overview of its application, offering a comparative analysis of its performance based on published experimental data. It is designed for researchers, scientists, and drug development professionals working on the pharmacokinetics and bioanalytical method development for Bortezomib and related compounds.
Application in Bioanalytical Methods
The primary application of this compound, often in the context of the full deuterated Bortezomib molecule (Bortezomib-d8), is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma.[3][4][5]
Alternative internal standards have been used in some assays, such as different deuterated versions of Bortezomib (e.g., Bortezomib D3) or structurally unrelated compounds like sulfadiamethoxine.[3][6] However, an internal standard with a high degree of structural similarity and the same number of deuterium atoms as in Bortezomib-d8 is generally preferred to best mimic the behavior of the analyte during sample preparation and analysis.
Performance in Quantitative Assays
The following table summarizes the performance of LC-MS/MS methods utilizing a deuterated form of Bortezomib as an internal standard for its quantification in human plasma.
| Parameter | Method 1 | Method 2 |
| Internal Standard | Bortezomib D3 | Bortezomib-d8 |
| Linearity Range | 2 - 1000 ng/mL | 0.5 - 2500 pg/sample |
| Intra-day Precision (%CV) | ≤15% | 1.13% - 13.0% |
| Inter-day Precision (%CV) | ≤15% | 2.80% - 12.7% |
| Accuracy | Within acceptance limits | 89.9% - 112% |
| Mean Extraction Recovery | 82.71% | >65% (LLE) |
| Reference | [3] | [1] |
Experimental Protocols
General Bioanalytical Workflow for Bortezomib Quantification
A typical experimental workflow for the quantification of Bortezomib in plasma using a deuterated internal standard is outlined below.
Bioanalytical workflow for Bortezomib.
Detailed LC-MS/MS Methodology (adapted from Clemens et al., 2014)
-
Sample Preparation: To 500 µL of plasma, a precise amount of Bortezomib-d8 internal standard is added.[1] Proteins are then precipitated by the addition of acetonitrile. The sample is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.[1]
-
Liquid Chromatography: Chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of aqueous formic acid and acetonitrile.[1]
-
Mass Spectrometry: The analyte and internal standard are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[1] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Bortezomib and Bortezomib-d8.[1]
Mechanism of Action of Bortezomib
N-Pyrazinylcarbonylphenylalanine is a fundamental component of Bortezomib's structure, which acts as a potent and reversible inhibitor of the 26S proteasome.[7] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts various cellular processes, leading to cell cycle arrest and apoptosis.[7][8][9] This mechanism is particularly effective in cancer cells that are highly dependent on protein turnover.
Bortezomib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bortezomib synthesis - chemicalbook [chemicalbook.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
regulatory guidelines for using deuterated standards like N-Pyrazinylcarbonylphenylalanine-d8
For researchers, scientists, and drug development professionals engaged in the precise quantification of novel chemical entities, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards, such as N-Pyrazinylcarbonylphenylalanine-d8, against non-deuterated alternatives, supported by established experimental principles and representative data.
In the landscape of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for method validation.[1] The harmonized ICH M10 guideline, adopted by both agencies, underscores the importance of a well-characterized internal standard (IS) to ensure the reliability of bioanalytical data.[1][2] Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely considered the "gold standard" due to their ability to mimic the analyte of interest throughout the analytical process, thereby providing superior accuracy and precision.[3]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This ensures that variations during sample preparation, extraction, and chromatographic analysis affect both the analyte and the internal standard to the same extent, leading to a consistent response ratio and more accurate quantification.[4] One of the most significant benefits is the mitigation of matrix effects, where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.[4]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard (e.g., N-Benzoylphenylalanine) |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.[5] | Variable: Different retention times can lead to elution in a region with a different matrix effect profile, resulting in poor compensation. |
| Accuracy & Precision | High: Typically within ±15% of the nominal concentration, with a coefficient of variation (CV) ≤15%.[6] | Moderate to Low: Can be compromised by differential matrix effects and recovery, potentially leading to bias. |
| Extraction Recovery | Excellent: Tracks the analyte's recovery closely due to identical chemical properties. | Variable: Differences in polarity and solubility can lead to different extraction efficiencies compared to the analyte. |
| Regulatory Acceptance | Highly Recommended: Preferred by regulatory agencies such as the FDA and EMA.[2] | Scrutinized: Requires extensive validation to demonstrate its suitability and may face greater regulatory scrutiny. |
Experimental Protocols
The following sections detail generalized yet comprehensive experimental protocols for the quantification of a target analyte, using either a deuterated or a structural analog internal standard.
Protocol 1: Quantification using this compound (Deuterated IS)
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Pyrazinylcarbonylphenylalanine in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Optimized for both the analyte and the deuterated internal standard.
Protocol 2: Quantification using a Structural Analog IS
This protocol outlines a similar LC-MS/MS method but utilizes a structural analog, such as N-Benzoylphenylalanine, as the internal standard.
1. Sample Preparation:
-
The sample preparation procedure would be identical to Protocol 1, with the substitution of the deuterated internal standard with the structural analog internal standard working solution at an appropriate concentration.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Protocol 1, but the gradient may need to be adjusted to ensure adequate separation of the analyte, the structural analog internal standard, and any potential interferences. The MRM transitions would be optimized for the analyte and the specific structural analog used.
Mandatory Visualizations
Caption: A typical experimental workflow for quantifying an analyte in a biological matrix using a deuterated internal standard.
Caption: Logical relationship diagram comparing the key characteristics and performance outcomes of deuterated versus structural analog internal standards.
References
A Researcher's Guide to Internal Standards in Clinical Bioanalysis: A Comparative Overview
In the landscape of clinical research and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. The accuracy and reliability of these measurements underpin critical decisions in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. Liquid chromatography-mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, valued for its high sensitivity and selectivity.[1][2] However, the inherent variability of the analytical process necessitates the use of an internal standard (IS) to ensure data integrity.[2][3] This guide provides a comparative analysis of different internal standards, with a focus on the role and advantages of stable isotope-labeled (SIL) compounds, exemplified by molecules like N-Pyrazinylcarbonylphenylalanine-d8.
Comparing Internal Standard (IS) Performance
The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation and analysis.[3] The two primary categories of internal standards used in clinical bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.
Stable Isotope-Labeled (SIL) Internal Standards , such as deuterated compounds (e.g., this compound), are considered the gold standard.[4] In these standards, one or more atoms (like hydrogen, carbon, or nitrogen) are replaced with their heavy stable isotopes (e.g., ²H/deuterium, ¹³C, ¹⁵N).[1][5][6] This substitution makes the IS chemically identical to the analyte but distinguishable by the mass spectrometer.[1]
Structural Analogs are molecules with a chemical structure similar, but not identical, to the analyte. They are often used when a SIL version of the analyte is unavailable or cost-prohibitive.[2]
The following table summarizes the expected performance characteristics of these two types of internal standards based on key bioanalytical validation parameters.
| Performance Metric | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale for Performance |
| Co-elution with Analyte | Excellent | Variable | SIL standards have nearly identical physicochemical properties to the analyte, ensuring they experience the same chromatographic conditions.[1][6] Analogs may separate chromatographically.[4] |
| Correction for Matrix Effects | Excellent | Poor to Fair | Because a SIL-IS co-elutes and has the same chemical properties, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.[1][5] |
| Compensation for Extraction Recovery | Excellent | Good | A SIL-IS behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), compensating accurately for any analyte loss.[1][5] |
| Assay Precision & Accuracy | High | Moderate to High | By effectively normalizing for multiple sources of variability, SIL standards lead to more robust, precise, and accurate results.[2][7] |
| Cost & Availability | Moderate to High | Low to Moderate | Custom synthesis of SIL standards can be costly and time-consuming.[2][6] Analogs are often more readily available or easier to source. |
Experimental Protocols
A robust and reliable bioanalytical method is critical for clinical studies. The protocol below outlines a general workflow for the quantification of a drug in human plasma using a SIL internal standard and LC-MS/MS.
Protocol: Bioanalytical Method for Drug Quantification in Plasma
-
Preparation of Standards:
-
Prepare a stock solution of the analyte and the SIL internal standard (e.g., this compound) in an appropriate organic solvent (e.g., methanol).
-
Create a series of calibration curve (CC) standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of study samples, CCs, and QCs into a 96-well plate.
-
Add a fixed volume of the internal standard working solution to all wells except for blank matrix samples. This ensures a constant IS concentration across all samples.[3][5]
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile) to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes to ensure thorough mixing.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant from the 96-well plate to a clean plate for injection.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Chromatography: Perform chromatographic separation on a suitable column (e.g., C18) to separate the analyte from other matrix components. The analyte and the SIL-IS should co-elute.[6]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the CC samples using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Analytical Workflows
Diagrams are essential for understanding the logical flow of experiments and the principles behind them. The following visualizations, created using the DOT language, illustrate key concepts in clinical bioanalysis.
Caption: General experimental workflow for bioanalysis using a SIL internal standard.
Caption: How stable isotope-labeled standards correct for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Pyrazinylcarbonylphenylalanine-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonylphenylalanine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure minimal environmental impact and adherence to laboratory safety standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from SDS documentation for structurally similar compounds, including N-Pyrazinylcarbonyl-L-phenylalanine.[1] Professional judgment and adherence to local regulations are paramount.
Pre-Disposal and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat.[2] Operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[3][4]
Spill and Contamination Response
In the event of a spill, carefully sweep the solid material to avoid dust formation and place it into a suitable, labeled container for disposal.[2][3] Avoid direct contact with skin, eyes, and clothing.[2][3]
Step-by-Step Disposal Protocol
-
Waste Collection: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The label should prominently feature the full chemical name: "this compound," the CAS number (if available), and appropriate hazard warnings.
-
Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Institutional EHS Consultation: Contact your institution's EHS office or equivalent department to schedule a pickup for hazardous waste. Provide them with the complete chemical name and any available safety information.
-
Documentation: Maintain a detailed record of the amount of waste generated and the date of disposal in your laboratory's chemical inventory or waste log.
Key Chemical and Physical Properties
The following table summarizes known data for analogous compounds. This information should be used as a general guideline.
| Property | Data | Source |
| Physical State | Solid | [2] |
| Appearance | White to Off-white | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [2][3] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Storage Conditions | Store in a freezer or at room temperature in a dry, well-ventilated place. | [2][3][5] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Logistical Information for Handling N-Pyrazinylcarbonylphenylalanine-d8
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like N-Pyrazinylcarbonylphenylalanine-d8 is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, which is expected to be a powdered solid, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Thicker gloves offer better protection.[1] Double gloving is recommended to minimize direct contact, especially when handling potentially hazardous substances.[2] Powder-free gloves are advised to prevent contamination.[1] |
| Eyes | Safety Glasses with Side Shields | This is the minimum requirement to protect against flying particles and chemical splashes.[2] For activities with a higher risk of splashing, a face shield should be used.[1] |
| Body | Laboratory Coat | A lab coat, along with long pants and closed-toe shoes, constitutes the minimum required PPE for working in a laboratory with chemical hazards.[2] |
| Respiratory | N95 or N100 Respirator | Recommended when handling the powder outside of a certified chemical fume hood to protect against inhalation of airborne particles.[1][3] Surgical masks offer little to no protection from chemical exposure.[1] |
Chemical Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Protocol |
| General Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[4][5] Avoid contact with skin and eyes.[4] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] To prevent degradation, protect from light by using amber vials or storing in the dark.[7] For long-term stability, consider storage under an inert atmosphere, such as argon or nitrogen.[7][8] |
| Solvent Choice | If preparing solutions, use aprotic or deuterated solvents to prevent hydrogen-deuterium exchange, which can compromise the isotopic purity of the compound.[7][8] |
Spill and Disposal Procedures
In the event of a spill or when disposing of waste, the following procedures should be followed to mitigate risks and ensure environmental safety.
| Procedure | Action |
| Small Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[4] |
| Large Spill | For a larger spill, evacuate the area and ensure adequate ventilation. Use appropriate PPE, sweep or shovel the material into a suitable container for disposal.[4] Do not allow the product to enter drains.[4] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations.[9] Chemical waste must be collected separately and handed over to an approved disposal company.[9] Containers must be properly sealed and labeled.[9] |
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
